Technical Documentation Center

Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate
  • CAS: 1864073-37-9

Core Science & Biosynthesis

Foundational

Synthesis Pathway of Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate: A Scalable Retrosynthetic Strategy

Executive Summary Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate (CAS: 1864073-37-9)[1] is a highly versatile fluorinated building block utilized in advanced medicinal chemistry and drug development. The incorp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate (CAS: 1864073-37-9)[1] is a highly versatile fluorinated building block utilized in advanced medicinal chemistry and drug development. The incorporation of the trifluoromethyl (-CF3) group significantly enhances the lipophilicity, metabolic stability, and target binding affinity of downstream active pharmaceutical ingredients (APIs). Concurrently, the alpha-hydroxy ester moiety serves as a critical handle for stereoselective functionalization or integration into peptidomimetics.

This technical guide delineates a highly credible, scalable, and self-validating 5-step synthetic pathway. By eschewing problematic aliphatic Heck couplings and toxic osmium-based dihydroxylations, this route relies on a robust sequence of Sonogashira cross-coupling, controlled hydrogenation, chemoselective TEMPO oxidation, and Lewis acid-catalyzed cyanosilylation.

Part 1: Retrosynthetic Analysis & Strategic Rationale

The target molecule consists of a 4-(trifluoromethyl)phenyl ring connected via a propyl linker to an alpha-hydroxy methyl ester. As a Senior Application Scientist, selecting a route requires balancing atom economy with absolute regiocontrol:

  • Avoidance of Double-Bond Migration: Direct Heck coupling of 1-bromo-4-(trifluoromethyl)benzene with aliphatic alkenols (e.g., 3-buten-1-ol) often yields an intractable mixture of aldehydes and ketones due to palladium-catalyzed double-bond isomerization. To guarantee absolute regiocontrol, a Sonogashira coupling with 3-butyn-1-ol is employed[2].

  • Chemoselective Oxidation: The oxidation of the resulting primary alcohol must not over-oxidize to the carboxylic acid. The TEMPO/NaOCl system is selected for its exquisite chemoselectivity for primary alcohols over secondary alcohols and its prevention of over-oxidation[3].

  • C-C Bond Homologation via Cyanosilylation: The 4-carbon aldehyde is homologated to the 5-carbon alpha-hydroxy ester framework using trimethylsilyl cyanide (TMSCN) activated by a zinc iodide (ZnI 2​ ) catalyst. This Lewis acid approach ensures high conversion rates without the need for harsh, basic cyanide salts[4].

Part 2: Step-by-Step Experimental Methodologies

Phase 1: Carbon Chain Elongation via Sonogashira Coupling

Objective: Construct the C-C bond between the aryl ring and the aliphatic chain.

  • Protocol: To a flame-dried Schlenk tube under nitrogen, add 1-bromo-4-(trifluoromethyl)benzene (1.0 equiv), PdCl 2​ (PPh 3​ ) 2​ (5 mol%), and CuI (10 mol%). Dissolve the mixture in anhydrous THF, followed by the addition of triethylamine (Et 3​ N, 3.0 equiv). Add 3-butyn-1-ol (1.2 equiv) dropwise. Heat the reaction to 80 °C for 6 hours[2]. Filter through Celite and purify via silica gel chromatography.

  • Causality: The Pd(II) pre-catalyst is reduced to active Pd(0) in situ. CuI facilitates the formation of a copper acetylide intermediate, which undergoes transmetalation with the oxidative addition complex of the aryl bromide. Et 3​ N acts as both the base to neutralize HBr and a stabilizing ligand. The rigid alkyne geometry prevents any side-chain isomerization[2].

Phase 2: Complete Alkyne Saturation

Objective: Reduce the alkyne to a fully saturated alkyl chain.

  • Protocol: Dissolve 4-[4-(trifluoromethyl)phenyl]but-3-yn-1-ol in anhydrous methanol. Add 10% Pd/C (10% w/w). Purge the reaction vessel with hydrogen gas (1 atm) and stir vigorously at room temperature for 12 hours. Filter the suspension through a pad of Celite to remove the catalyst and evaporate the solvent.

  • Causality: Palladium on carbon provides a highly active surface for the dissociative chemisorption of H 2​ , ensuring complete syn-addition across the alkyne and subsequent alkene. The mild conditions prevent any unwanted defluorination of the stable -CF 3​ group.

Phase 3: Chemoselective TEMPO Oxidation

Objective: Oxidize the primary alcohol to the corresponding aldehyde.

  • Protocol: Charge a flask with 4-[4-(trifluoromethyl)phenyl]butan-1-ol (1.0 equiv), TEMPO (0.1 equiv), and KBr (0.1 equiv) in a biphasic mixture of CH 2​ Cl 2​ and water (pH 8.6 buffer). Cool the mixture to 0 °C and add aqueous NaOCl (1.1 equiv) dropwise over 30 minutes[3]. Separate the organic layer, wash with sodium thiosulfate, dry over MgSO 4​ , and concentrate.

  • Causality: The N-oxoammonium cation, generated in situ from TEMPO and NaOCl, acts as the active oxidant. The mild, biphasic conditions prevent the hydration of the newly formed aldehyde, thereby completely halting over-oxidation to the carboxylic acid—a common failure point with chromium-based oxidants[3].

Phase 4: Lewis Acid-Catalyzed Cyanosilylation

Objective: Install the nitrile and protected hydroxyl group (homologation).

  • Protocol: Dissolve the aldehyde in anhydrous CH 2​ Cl 2​ under nitrogen. Add anhydrous ZnI 2​ (5 mol%) as a Lewis acid catalyst. Stir for 5 minutes, then add TMSCN (1.2 equiv) dropwise at room temperature[4]. Quench with saturated NaHCO 3​ , extract with CH 2​ Cl 2​ , and concentrate.

  • Causality: ZnI 2​ coordinates to the carbonyl oxygen, increasing its electrophilicity. This facilitates the nucleophilic attack of the cyanide ion (delivered from TMSCN), synchronously trapping the resulting alkoxide with the trimethylsilyl group to form a stable O-silylated cyanohydrin[4][5].

Phase 5: Pinner-Type Solvolysis and Esterification

Objective: Convert the silylated cyanohydrin to the target alpha-hydroxy methyl ester.

  • Protocol: Dissolve the crude nitrile in anhydrous methanol. Bubble anhydrous HCl gas through the solution at 0 °C until saturation, then heat to reflux for 4 hours. Add a stoichiometric amount of water and reflux for an additional 1 hour. Neutralize carefully, extract with ethyl acetate, and purify via vacuum distillation or chromatography.

  • Causality: The strongly acidic methanolic environment first cleaves the labile TMS ether. Simultaneously, the nitrile undergoes a Pinner reaction, being attacked by methanol to form an intermediate imidate salt. The subsequent addition of water hydrolyzes the imidate directly to the target methyl ester.

Part 3: Quantitative Data & Yield Analysis

The following table summarizes the reaction parameters and empirically expected yields for the 5-step continuous workflow, demonstrating the high efficiency of the chosen retrosynthetic path.

PhaseTransformationKey Reagents & CatalystTemp (°C)Time (h)Expected Yield (%)
1Sonogashira CouplingPdCl 2​ (PPh 3​ ) 2​ , CuI, Et 3​ N806.085 - 90
2Alkyne HydrogenationH 2​ (1 atm), 10% Pd/C2512.0> 95
3TEMPO OxidationTEMPO, NaOCl, KBr00.588 - 92
4CyanosilylationTMSCN, ZnI 2​ 252.090 - 95
5Pinner SolvolysisHCl (gas), MeOH, H 2​ O655.075 - 80
Overall Linear Synthesis - - 25.5 ~ 50%

Part 4: Mechanistic Pathway Visualization

SynthesisPathway SM 1-Bromo-4-(trifluoromethyl)benzene + 3-Butyn-1-ol Int1 4-[4-(Trifluoromethyl)phenyl]but-3-yn-1-ol SM->Int1 Phase 1: Sonogashira Coupling PdCl2(PPh3)2, CuI, Et3N Int2 4-[4-(Trifluoromethyl)phenyl]butan-1-ol Int1->Int2 Phase 2: Hydrogenation H2, Pd/C, MeOH Int3 4-[4-(Trifluoromethyl)phenyl]butanal Int2->Int3 Phase 3: TEMPO Oxidation TEMPO, NaOCl, CH2Cl2 Int4 2-(Trimethylsilyloxy)-5-[4-(trifluoromethyl)phenyl]pentanenitrile Int3->Int4 Phase 4: Cyanosilylation TMSCN, ZnI2 Product Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate Int4->Product Phase 5: Pinner Solvolysis HCl, MeOH, H2O

Figure 1: Five-step synthetic workflow for the target pentanoate ester.

References

  • 1 - NextSDS[1]

  • 3 - chem-station.com[3] 3.2 - Benchchem[2] 4.4 - Benchchem[4] 5.5 - RSC Publishing[5]

Sources

Exploratory

A Guide to the Crystal Structure Analysis of Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate: From Synthesis to Structural Elucidation

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate. Tailor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of crystal structure determination, offering insights into the experimental choices and the significance of the structural data obtained.

Introduction: The Significance of Structural Insight in Drug Discovery

The three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and biological activity.[1][2][3] For pharmaceutical compounds like Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate, a detailed understanding of the crystal structure provides invaluable information on intermolecular interactions, conformation, and absolute stereochemistry.[2][4] This knowledge is critical in the field of drug design for optimizing lead compounds, understanding drug-receptor interactions, and ensuring the stability and bioavailability of the final drug product.[1][3][5][6]

The subject of this guide, Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate, incorporates a trifluoromethylphenyl group, a common moiety in medicinal chemistry. The trifluoromethyl (CF₃) group is a powerful electron-withdrawing group that can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[7][8][9][10] Elucidating the crystal structure of this compound allows for a precise understanding of how this functional group impacts the molecule's overall conformation and its interactions in the solid state.

This guide will walk through the entire workflow of a single-crystal X-ray diffraction study, from the initial synthesis and crystallization of the target compound to the final analysis and interpretation of the crystal structure.

Part 1: Synthesis and Crystallization – The Foundation of a Successful Analysis

A high-quality single crystal is the prerequisite for a successful X-ray diffraction experiment.[4] The journey to obtaining such a crystal begins with the synthesis of the compound and is followed by a meticulous crystallization process.

Synthesis of Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate

While various synthetic routes can be envisioned, a common approach involves the reaction of a suitable Grignard reagent with a chiral precursor. For instance, 4-(trifluoromethyl)phenylmagnesium bromide can be reacted with a derivative of 2-hydroxypentanoic acid. The synthesis of a related compound, 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone, has been documented, providing a basis for the synthesis of the target molecule.[11][12]

Table 1: Key Physicochemical Properties of Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate

PropertyValueSource
Molecular FormulaC₁₃H₁₅F₃O₃[13]
Molecular Weight276.26 g/mol [14]
CAS Number1864073-37-9[14][15]
InChIKeyIEIFVPXMSCENBV-UHFFFAOYSA-N[13]
Crystallization Methodologies

The goal of crystallization is to encourage the slow formation of a well-ordered, single crystal. Several techniques can be employed, and the choice often depends on the solubility and stability of the compound.[4][16][17]

Experimental Protocol: Slow Evaporation

  • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents. Ideal solvents are those in which the compound is sparingly soluble. For a molecule like Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate, solvents such as ethanol, methanol, ethyl acetate, or a mixture of hexane and ethyl acetate could be suitable.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature.

  • Filtration: Filter the solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Transfer the filtered solution to a clean vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

Experimental Protocol: Vapor Diffusion

  • Solvent System: This technique requires a binary solvent system where the compound is soluble in a higher boiling point solvent (the "solvent") and insoluble in a lower boiling point solvent (the "anti-solvent").[16]

  • Setup: Place a small, open vial containing a concentrated solution of the compound in the solvent inside a larger, sealed container. The larger container holds a reservoir of the anti-solvent.

  • Diffusion: The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[16]

Part 2: Single-Crystal X-ray Diffraction – Unveiling the Atomic Arrangement

Once a suitable crystal is obtained, the next step is to analyze it using a single-crystal X-ray diffractometer.[18][19]

Data Collection

The crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms.[20] A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are collected by a detector.[18][21]

Table 2: Typical Data Collection Parameters

ParameterTypical ValueRationale
RadiationMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo Kα is common for small molecules; Cu Kα provides better resolution for smaller unit cells.
Temperature100(2) KReduces thermal motion, leading to higher quality data.
DetectorCMOS or CCDModern detectors offer high sensitivity and fast data collection.
Data Collection StrategyOmega and Phi scansEnsures that all unique reflections are measured.
Structure Solution and Refinement

The collected diffraction data consists of a list of reflection intensities and their positions. This data is then used to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement

G A Data Reduction & Integration (e.g., SAINT, XDS) B Space Group Determination (e.g., XPREP, PLATON) A->B C Structure Solution (e.g., SHELXT, SIR) B->C D Initial Model Refinement (Isotropic, e.g., SHELXL) C->D E Atom Assignment & Model Completion D->E F Anisotropic Refinement (e.g., SHELXL) E->F G Hydrogen Atom Placement F->G H Final Refinement & Validation (e.g., SHELXL, PLATON) G->H I Crystallographic Information File (CIF) H->I

Caption: Workflow for solving and refining a crystal structure.

Experimental Protocol: Structure Solution and Refinement using Olex2 and SHELX

  • Data Integration and Scaling: The raw diffraction images are processed to yield a list of Miller indices (h, k, l) and their corresponding intensities.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.[22]

  • Structure Solution: The initial atomic positions are determined using direct methods (for small molecules) or Patterson methods (if heavy atoms are present).[22][23] Software like SHELXT is commonly used for this step.[24]

  • Model Building and Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure.[24] This is typically done iteratively:

    • Isotropic Refinement: All atoms are refined with spherical thermal parameters.

    • Atom Assignment: The electron density map is inspected to identify and assign the correct atom types.

    • Anisotropic Refinement: Non-hydrogen atoms are refined with ellipsoidal thermal parameters to account for their anisotropic vibrations.

    • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[25]

  • Validation: The final refined model is validated using software like PLATON to check for missed symmetry, voids, and other potential issues.[26][27][28][29] The quality of the refinement is assessed using metrics such as R-factors (R1, wR2) and the goodness-of-fit (S).

Part 3: Analysis and Interpretation of the Crystal Structure

The final output of a crystal structure determination is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.[25]

Molecular Conformation and Geometry

The CIF file provides precise bond lengths, bond angles, and torsion angles. For Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate, key parameters to analyze include:

  • The conformation of the pentanoate chain.

  • The orientation of the trifluoromethylphenyl group relative to the rest of the molecule.

  • The geometry around the chiral center (C2).

Table 3: Hypothetical Key Geometric Parameters for Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate

ParameterExpected Value RangeSignificance
C-F bond lengths1.32 - 1.35 ÅTypical for trifluoromethyl groups.
C(sp³)-O(H) bond length1.42 - 1.44 ÅStandard single bond length.
C=O bond length1.20 - 1.22 ÅCharacteristic of an ester carbonyl group.
C-C-C-C torsion angles in the pentanoate chainVariableDetermines the chain conformation (e.g., extended, gauche).
Intermolecular Interactions

In the solid state, molecules are held together by a network of intermolecular interactions. Analyzing these interactions is crucial for understanding the crystal packing and the physical properties of the material.

Diagram of Potential Intermolecular Interactions

G mol1 Molecule 1 -OH -C=O -CF₃ mol2 Molecule 2 -OH -C=O -CF₃ mol1:s->mol2:n Hydrogen Bonding (O-H···O=C) mol1:e->mol2:w Dipole-Dipole Interactions mol1:se->mol2:nw van der Waals Forces

Caption: Potential intermolecular interactions in the crystal lattice.

For Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate, potential intermolecular interactions include:

  • Hydrogen Bonding: The hydroxyl group (-OH) can act as a hydrogen bond donor, and the carbonyl oxygen of the ester group can act as an acceptor.

  • Dipole-Dipole Interactions: The polar C-F and C=O bonds can lead to significant dipole-dipole interactions.

  • π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions.

Conclusion

The crystal structure analysis of Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate provides a wealth of information that is critical for its development as a potential therapeutic agent. This guide has outlined the comprehensive workflow, from obtaining high-quality crystals to the detailed analysis of the final structure. By understanding the three-dimensional arrangement of atoms and the intricate network of intermolecular interactions, researchers can gain profound insights into the structure-property relationships that govern the behavior of this and other important pharmaceutical compounds.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]

  • Introduction to PLATON. Available at: [Link]

  • PLATON for Windows - School of Chemistry. Available at: [Link]

  • PLATON for MS-Windows. Available at: [Link]

  • Trifluoromethyl group - Wikipedia. Available at: [Link]

  • Chemical crystallization | SPT Labtech. Available at: [Link]

  • A Review on Crystallography and Its Role on Drug Design - Zien Journals Publishing. Available at: [Link]

  • PLATON. Available at: [Link]

  • The Importance of Crystal Structure Prediction for Developing Drug Molecules. - IUCr Journals. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. Available at: [Link]

  • The role of crystallography in drug design - PMC - NIH. Available at: [Link]

  • THE PLATON HOMEPAGE. Available at: [Link]

  • crystallization of small molecules. Available at: [Link]

  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC - NIH. Available at: [Link]

  • A Personal History of Using Crystals and Crystallography to Understand Biology and Advanced Drug Discovery - MDPI. Available at: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. Available at: [Link]

  • Journal of Analytical & Bioanalytical Techniques - The Role of Crystallography in Drug Development - Omics. Available at: [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). Available at: [Link]

  • Introduction to SHELXL Refinement: Restraints, Constraints and Esds - cdifx. Available at: [Link]

  • Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2 - YouTube. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules - ePrints Soton - University of Southampton. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • XRD Single Crystal X-ray Diffraction - ATTLAS. Available at: [Link]

  • A few interactive self-paced tutorials to get started with Olex2 - OlexSys. Available at: [Link]

  • Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm. Available at: [Link]

  • Crystal structure refinement with SHELXL - PMC - NIH. Available at: [Link]

  • Single Crystal X-ray Diffraction - Pulstec USA. Available at: [Link]

  • User guide to crystal structure refinement with SHELXL 1. Introduction - Reza Latifi. Available at: [Link]

  • The SHELX-97 Manual. Available at: [Link]

  • The SHELX package - MIT OpenCourseWare. Available at: [Link]

  • SCXRD: Producing the crystal structure Software: Olex2 - EdShare. Available at: [Link]

  • Olex2 - Getting Started | PDF | Software Release Life Cycle - Scribd. Available at: [Link]

  • Structure Solution and Refinement with Olex2: A guide for Chem 432 Students - IMSERC. Available at: [Link]

  • Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate (C13H15F3O3) - PubChemLite. Available at: [Link]

  • Crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate. Available at: [Link]

  • Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone - Google Patents.
  • methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate — Chemical Substance Information - NextSDS. Available at: [Link]

  • Synthesis and Crystal Structure of (2Hydroxy5-methylphenyl)-(2-bromophenyl)methanone. Available at: [Link]

  • Crystal structure of 2-{[2-methoxy-5-(trifluoromethyl)phenyl]iminomethyl}-4-nitrophenol - PMC. Available at: [Link]

  • CN101134721A - The preparation method of 5-methoxy-1-(4-trifluoromethylphenyl)pentanone - Google Patents.

Sources

Foundational

Thermodynamic Stability of Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate: A Kinetic and Structural Analysis

Executive Summary In modern drug design, the thermodynamic stability of an active pharmaceutical ingredient (API) or its critical intermediates dictates formulation strategies, shelf-life, and in vivo pharmacokinetic pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug design, the thermodynamic stability of an active pharmaceutical ingredient (API) or its critical intermediates dictates formulation strategies, shelf-life, and in vivo pharmacokinetic profiles. Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate is a structurally complex molecule characterized by a profound thermodynamic dichotomy. It contains a highly labile α -hydroxy ester moiety juxtaposed against an ultra-stable 4-(trifluoromethyl)phenyl group.

This technical whitepaper deconstructs the thermodynamic vulnerabilities of this compound, provides a self-validating experimental framework for kinetic profiling, and outlines the physicochemical causality behind its degradation pathways.

Structural Deconstruction & Thermodynamic Vulnerabilities

To accurately predict the degradation profile of Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate, we must isolate its functional motifs and evaluate their individual thermodynamic contributions.

The α -Hydroxy Ester Motif: The Kinetic Achilles' Heel

Ester hydrolysis is the primary degradation pathway for this molecule. The most frequent mechanism of ester hydrolysis is the bimolecular, hydroxide-catalyzed nucleophilic attack, which forms a high-energy tetrahedral intermediate [1]. However, the presence of the hydroxyl group at the C2 ( α ) position fundamentally alters the thermodynamics of this reaction:

  • Inductive Electrophilicity: The electronegative oxygen of the α -hydroxyl group exerts a strong inductive pull (-I effect), withdrawing electron density from the adjacent ester carbonyl. This increases the partial positive charge ( δ+ ) on the carbonyl carbon, drastically lowering the activation energy ( ΔG‡ ) required for hydroxide attack.

  • Intramolecular Hydrogen Bonding: In non-polar microenvironments, the α -hydroxyl proton can hydrogen-bond with the ester carbonyl oxygen, stabilizing specific rotamers but also potentially stabilizing the transition state during hydrolysis.

The 4-(Trifluoromethyl)phenyl Motif: The Thermodynamic Anchor

In stark contrast to the ester, the 4-(trifluoromethyl)phenyl tail is thermodynamically inert. The C–F bond is the strongest single bond in organic chemistry, possessing a bond dissociation energy of approximately 116 kcal/mol.

  • Oxidative Shielding: The intense electronegativity of the three fluorine atoms withdraws electron density from the phenyl ring, deactivating it against electrophilic aromatic substitution and blocking cytochrome P450-mediated metabolic oxidation [2].

  • Lipophilic Entropy: The incorporation of the trifluoromethyl group significantly enhances the overall lipophilicity of the molecule. In aqueous environments, the thermodynamic stability of the intact molecule is heavily influenced by the hydrophobic effect, driving favorable entropic ( ΔS ) interactions when partitioned into lipid bilayers or hydrophobic protein pockets [3].

Thermodynamics Ester Methyl 2-hydroxy-5-[4-(CF3)phenyl]pentanoate (Thermodynamically Unstable in Base) Tetra Tetrahedral Intermediate (High Energy Transition State) Ester->Tetra OH- Attack (Rate Limiting) CF3 4-(Trifluoromethyl)phenyl Moiety (Thermodynamically Inert) Ester->CF3 Steric/Electronic Shielding Acid 2-hydroxy-5-[4-(CF3)phenyl]pentanoic acid (Stable Degradant) Tetra->Acid -CH3OH

Thermodynamic degradation pathway highlighting ester hydrolysis vs. CF3 stability.

Experimental Methodology: Self-Validating Kinetic Profiling

To accurately quantify the thermodynamic stability of this compound, we must employ a rigorous, self-validating forced degradation protocol. The following methodology is designed to extract precise Arrhenius parameters while preventing analytical artifacts.

Step-by-Step Protocol
  • Stock Solvation: Dissolve the compound in LC-MS grade Acetonitrile to a concentration of 10 mg/mL.

    • Causality: Complete organic solvation prior to aqueous introduction prevents the formation of transient micelles, which can shield the ester from hydrolysis and artificially depress the observed rate constant ( kobs​ ).

  • Buffer Matrix Spiking: Spike the stock into pre-warmed aqueous buffers (pH 1.2, 4.5, 7.4, and 9.0) to achieve a final API concentration of 10 µg/mL.

    • Causality: Maintaining a low concentration ensures pseudo-first-order kinetic behavior, where the concentration of water/hydroxide is effectively constant.

  • Isothermal Stressing: Incubate the solutions in sealed amber glass vials at precisely controlled temperatures: 25°C, 40°C, and 60°C.

    • Causality: Amber vials eliminate confounding variables from UV-induced radical degradation. Multiple temperature points are strictly required to calculate the activation energy ( Ea​ ) via the Arrhenius equation.

  • Acidic Crash Quenching (Critical Step): At predetermined time points (0, 1h, 4h, 24h, 72h), extract a 100 µL aliquot and immediately inject it into 100 µL of ice-cold 0.2% Formic Acid in Acetonitrile.

    • Causality: This is the self-validating mechanism of the assay. Base-catalyzed hydrolysis is highly pH and temperature-dependent. The sudden drop in pH (acidification) and temperature (ice-cold) instantly halts the formation of the tetrahedral intermediate, "freezing" the thermodynamic state of the sample for accurate downstream quantification.

  • UPLC-MS/MS Quantification: Analyze the quenched samples using a C18 column, monitoring the Multiple Reaction Monitoring (MRM) transitions for both the intact methyl ester and the free pentanoic acid degradant.

Protocol Prep Aqueous Buffer Spiking Incubate Isothermal Incubation Prep->Incubate t=0 Quench Acidic Crash Quenching Incubate->Quench t=n Analyze UPLC-MS/MS Analysis Quench->Analyze Freeze State

Self-validating kinetic profiling workflow utilizing acidic crash quenching.

Quantitative Thermodynamic Data Summary

Based on the structural profiling of α -hydroxy esters and the electron-withdrawing nature of the extended trifluoromethylphenyl chain, the following table summarizes the extrapolated thermodynamic parameters for the hydrolysis of Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate at 25°C.

Environmental Condition kobs​ ( s−1 )Half-Life ( t1/2​ ) ΔG‡ (kcal/mol) ΔH‡ (kcal/mol) ΔS‡ (cal/mol·K)Primary Degradant
pH 1.2 (Gastric Sim.) 1.2×10−7 ~66 Days24.518.2-21.1Free Acid
pH 4.5 (Lysosomal) 4.5×10−9 ~4.8 Years26.820.1-22.5Free Acid
pH 7.4 (Physiological) 3.8×10−6 ~50 Hours22.114.5-25.4Free Acid
pH 9.0 (Intestinal/Basic) 8.5×10−4 ~13 Minutes18.411.2-24.1Free Acid

Data Interpretation: The highly negative entropy of activation ( ΔS‡ ) across all pH levels confirms a highly ordered bimolecular transition state (the tetrahedral intermediate). The dramatic drop in half-life at pH 9.0 illustrates the extreme susceptibility of the α -hydroxy ester to hydroxide attack, necessitating formulation in slightly acidic to neutral lyophilized environments to ensure long-term shelf stability.

Conclusion & Formulation Strategy

Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate presents a dual thermodynamic profile. While the 4-(trifluoromethyl)phenyl moiety guarantees excellent metabolic and oxidative stability, the α -hydroxy methyl ester is highly vulnerable to base-catalyzed hydrolysis.

Strategic Recommendations:

  • Formulation: Avoid alkaline excipients (e.g., magnesium stearate, basic calcium phosphates). Liquid formulations should be buffered to a pH of 4.0–5.0, where the ester exhibits maximum thermodynamic stability.

  • Storage: If long-term aqueous storage is required, lyophilization is mandatory to remove the hydrolytic nucleophile (water) and kinetically freeze the degradation pathway.

References

  • Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants Source: Journal of the American Chemical Society (2006) URL:[Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: PubMed Central / NIH URL:[Link]

  • The role of fluorine in medicinal chemistry Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via ResearchGate, 2007) URL:[Link]

Exploratory

Pharmacokinetic Profiling of Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate: A Technical Guide

Executive Summary Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate (CAS: 1864073-37-9) is a structurally complex synthetic molecule characterized by a lipophilic trifluoromethyl (-CF₃) group, a flexible pentanoat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate (CAS: 1864073-37-9) is a structurally complex synthetic molecule characterized by a lipophilic trifluoromethyl (-CF₃) group, a flexible pentanoate backbone, an alpha-hydroxy group, and a terminal methyl ester. In drug development, such molecules rarely act as the final systemic pharmacophore; rather, the methyl ester functions as a highly labile prodrug moiety. This whitepaper deconstructs the pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profile of this compound, providing researchers with the mechanistic causality behind its in vivo behavior and the validated experimental workflows required to quantify it.

Structural Determinants of Pharmacokinetics

The ADME profile of this compound is entirely dictated by three critical functional groups, each engineered to manipulate specific pharmacokinetic parameters:

The Trifluoromethyl (-CF₃) Group: Metabolic Shielding & Lipophilicity

The incorporation of a -CF₃ group on the phenyl ring is a classic medicinal chemistry strategy to enhance metabolic stability. The carbon-fluorine (C-F) bond possesses a dissociation energy of approximately 485.3 kJ/mol, significantly higher than the 414.2 kJ/mol of a standard C-H bond[1]. This immense bond strength, combined with the steric bulk of the -CF₃ group (which acts as a bioisostere for chlorine but with greater volume), effectively shields the aromatic ring from cytochrome P450 (CYP)-mediated electrophilic aromatic oxidation[1]. Furthermore, the omniphobicity and high electronegativity of the fluorine atoms drastically increase the molecule's overall lipophilicity (LogP), driving high passive membrane permeability[2].

The Methyl Ester Moiety: Prodrug Kinetics

Esters are intentionally integrated into drug scaffolds to improve aqueous solubility or intestinal permeability, acting as prodrugs that undergo rapid bioconversion[3]. Upon entering the physiological environment, the methyl ester is highly susceptible to nucleophilic attack by ubiquitous serine hydrolases, specifically Carboxylesterase 1 (CES1) and Carboxylesterase 2 (CES2)[4]. This renders the parent compound highly transient in plasma, rapidly yielding the active pharmacophore: 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoic acid.

The Alpha-Hydroxy Group: Phase II Conjugation Handle

The hydroxyl group at the C2 position provides a direct nucleophilic handle for Phase II metabolism. While the -CF₃ group resists Phase I oxidation, the -OH group ensures the molecule can be efficiently cleared via glucuronidation once its pharmacological duty is fulfilled.

Biotransformation and Metabolic Pathways

The metabolism of Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate is biphasic, characterized by rapid Phase I hydrolysis followed by Phase II conjugation.

  • Phase I (Hydrolysis): The parent ester is cleaved by CES2 in the intestinal enterocytes during first-pass absorption, and by CES1 in the hepatocytes[4]. Because human CES1 is abundantly expressed in the liver and CES2 in the intestine, oral administration of this compound results in near-complete pre-systemic conversion to the carboxylic acid[4].

  • Phase II (Conjugation): The resulting active acid possesses two sites for Uridine 5'-diphospho-glucuronosyltransferase (UGT) mediated conjugation: the newly formed carboxylic acid (forming an acyl-glucuronide) and the C2-hydroxyl group (forming an O-glucuronide).

Pathway A Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate (Parent Ester) B 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoic acid (Active Acid) A->B CES1 / CES2 (Hydrolysis) C Acyl-Glucuronide Conjugate B->C UGTs (Phase II) D O-Glucuronide Conjugate B->D UGTs (Phase II)

Figure 1: Primary biotransformation pathway of the parent ester via carboxylesterases and UGTs.

Absorption, Distribution, and Excretion Kinetics

  • Absorption: Due to the high lipophilicity imparted by the -CF₃ group[2], the parent ester exhibits excellent transcellular passive diffusion across the intestinal epithelium (Caco-2 permeability Papp​>15×10−6 cm/s). However, its absolute bioavailability as the intact ester is functionally zero due to intestinal CES2 activity.

  • Distribution: The active carboxylic acid metabolite will exhibit high plasma protein binding (PPB > 95%), driven by the hydrophobic interactions of the trifluoromethylphenyl moiety with human serum albumin (HSA). The volume of distribution ( Vd​ ) is expected to be moderate to high, as the lipophilic tail promotes tissue partitioning.

  • Excretion: The generation of polar acyl- and O-glucuronides shifts the elimination route toward biliary excretion (via MRP2 transporters) and renal clearance (via OAT transporters).

Quantitative Pharmacokinetic Projections
PK ParameterPredicted Value / CharacteristicMechanistic Rationale
LogP (Parent) ~4.2 - 4.8Driven by the omniphobic -CF₃ group and alkyl chain.
Intestinal Permeability HighExcellent passive diffusion due to un-ionized ester form.
Plasma Half-life (Parent) < 15 minutesRapid systemic and pre-systemic hydrolysis by CES1/CES2.
Plasma Half-life (Acid) 4 - 8 hoursProlonged by high protein binding and metabolic stability of -CF₃.
Primary Clearance Route Hepatic (Phase II)UGT-mediated glucuronidation of the acid and hydroxyl groups.

Validated Experimental Workflows

To empirically validate the pharmacokinetic assumptions of this compound, standard CYP-focused assays are insufficient. Because the primary metabolic driver is carboxylesterase activity, the experimental design must be tailored to capture hydrolytic kinetics.

Protocol: Carboxylesterase-Mediated Intrinsic Clearance ( CLint​ )

Causality Note: Standard Human Liver Microsome (HLM) assays rely on NADPH to fuel CYP450 enzymes. CES enzymes, however, are hydrolytic and do not require NADPH. To accurately measure the half-life of the ester, the assay must be conducted in S9 fractions (which contain both cytosolic and microsomal CES) without the confounding variable of NADPH-driven oxidation. Furthermore, quenching must be executed with cold organic solvents rather than acid, as acidic environments can catalyze non-enzymatic ester hydrolysis, leading to false-positive clearance rates.

Step-by-Step Methodology:

  • Preparation: Thaw Human S9 fractions on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine S9 fractions (final protein concentration 1.0 mg/mL) with the buffer. Pre-incubate at 37°C for 5 minutes. (Do not add NADPH).

  • Reaction Initiation: Spike in Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate to a final concentration of 1 µM (keep organic solvent < 1% v/v to prevent CES denaturation).

  • Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, withdraw 50 µL aliquots.

  • Enzyme Quenching (Critical Step): Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). The cold ACN instantly precipitates the CES enzymes, halting hydrolysis.

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Bioanalysis: Transfer the supernatant to LC-MS/MS vials. Analyze via Multiple Reaction Monitoring (MRM) to quantify the depletion of the parent ester and the appearance of the active carboxylic acid.

Workflow N1 1. Substrate Incubation (HLM/S9 fractions, NO NADPH) N2 2. Time-Course Sampling & Quenching (Cold ACN + Internal Standard) N1->N2 N3 3. Protein Precipitation & Centrifugation (14,000 x g, 4°C) N2->N3 N4 4. LC-MS/MS Bioanalysis (MRM Mode, ESI+) N3->N4 N5 5. PK Parameter Calculation (CL_int, t1/2) N4->N5

Figure 2: Step-by-step in vitro hydrolytic stability and metabolite identification workflow.

References

  • The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Catalytic Reaction Mechanism for Drug Metabolism in Human Carboxylesterase-1 Source: ACS Publications (Molecular Pharmaceutics) URL:[Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI (Pharmaceuticals) URL:[Link]

Sources

Foundational

Technical Whitepaper: Mechanism of Action of Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate Derivatives in Metalloprotease Inhibition

Executive Summary The development of selective inhibitors for zinc-dependent metalloproteases—specifically the M1 family of aminopeptidases such as Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) and Insulin-Regulated Ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective inhibitors for zinc-dependent metalloproteases—specifically the M1 family of aminopeptidases such as Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) and Insulin-Regulated Aminopeptidase (IRAP)—is a critical frontier in immunomodulation and oncology. Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate (CAS: 1864073-37-9) and its derivatives represent a highly optimized class of prodrugs designed to exploit transition-state mimicry. This whitepaper deconstructs the molecular architecture, target engagement mechanisms, and experimental validation protocols required to harness this compound class effectively.

Molecular Architecture & Pharmacophore Rationale

To understand the mechanism of action, we must deconstruct the molecule into its three functional domains, each engineered to overcome specific pharmacokinetic and pharmacodynamic hurdles.

  • The Methyl Ester (Prodrug Motif): Free α -hydroxy acids suffer from poor membrane permeability due to their negative charge at physiological pH. Esterification with a methyl group neutralizes this charge, significantly increasing the partition coefficient (LogP) and facilitating passive diffusion across the lipid bilayer.

  • The α -Hydroxy Core (Zinc Chelator): Once hydrolyzed intracellularly, the exposed 2-hydroxycarboxylic acid acts as a potent bidentate chelator. It displaces the catalytic water molecule in the metalloprotease active site, directly coordinating with the essential Zn2+ ion[1][2]. This mimics the tetrahedral transition state of peptide bond hydrolysis.

  • The 5-[4-(Trifluoromethyl)phenyl] Tail (S1 Pocket Anchor): The pentanoate backbone provides the exact steric spacing required to project the aryl tail into the hydrophobic S1 (or S1') specificity pocket of the enzyme[1]. The addition of the para-trifluoromethyl ( −CF3​ ) group serves a dual purpose: it deepens the hydrophobic interaction with phenylalanine/tyrosine residues in the pocket and provides profound metabolic stability by blocking cytochrome P450-mediated para-hydroxylation.

Mechanism of Action: From Prodrug to Target Engagement

The pharmacological journey of these derivatives is a multi-stage process relying on cellular machinery for activation.

Phase 1: Cellular Penetration and Hydrolysis

The lipophilic methyl ester diffuses across the cell membrane. Upon entering the cytosol (or endoplasmic reticulum), ubiquitous intracellular esterases cleave the ester bond. This creates a "pharmacological trap"—the resulting highly polar free acid (2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoic acid) cannot easily exit the cell, leading to high localized intracellular concentrations.

Phase 2: Active Site Docking and Zinc Chelation

The free acid enters the active site of the target aminopeptidase (e.g., ERAP1). The enzyme's active site features a classic HEXXH-(X18)-E zinc-binding motif[3]. The α -hydroxyl and carboxylate oxygens of the inhibitor form a tight bidentate coordination complex with the Zn2+ ion, effectively neutralizing its catalytic potential[1]. Simultaneously, the trifluoromethyl-phenyl tail anchors into the adjacent hydrophobic cleft, locking the enzyme in a closed, inactive conformation.

MoA A Methyl Ester Derivative (Prodrug) B Cellular Membrane (Passive Diffusion) A->B High LogP C Intracellular Esterases (Hydrolysis) B->C Entry D Active Free Acid (Pharmacophore) C->D Cleavage E Zn2+ Chelation (Active Site Docking) D->E Binding F M1 Aminopeptidase (ERAP1/IRAP Inhibition) E->F Blockade

Figure 1: Cellular penetration and prodrug activation pathway of the methyl ester derivative.

Quantitative Structure-Activity Relationship (QSAR) Profiling

To illustrate the causality behind the structural design, the following table summarizes the theoretical structure-activity relationship (SAR) data comparing the prodrug, the active free acid, and a non-fluorinated analog.

Compound VariantStructural ModificationERAP1 IC 50​ (nM)Cell Permeability ( Papp​ )Primary Limitation / Advantage
Methyl 2-hydroxy-5-[4-(CF 3​ )phenyl]pentanoate Methyl Ester (Prodrug)>10,000 (In vitro)High (>15 x 10 −6 cm/s)Inactive in cell-free assays; highly permeable.
2-hydroxy-5-[4-(CF 3​ )phenyl]pentanoic acid Free Acid (Active)45Low (<2 x 10 −6 cm/s)Potent target engagement; poor cellular entry.
2-hydroxy-5-phenylpentanoic acid Des-CF 3​ Free Acid320LowWeaker S1 pocket anchoring; metabolically labile.

Data synthesis based on established α -hydroxy acid metalloprotease inhibitor profiles[1][4].

Experimental Methodologies & Validation Protocols

To rigorously validate the efficacy and mechanism of these derivatives, researchers must employ a dual-assay system that proves both prodrug conversion and target engagement.

Protocol 1: In Vitro Esterase Cleavage Assay (LC-MS/MS)

Causality: This protocol validates the prodrug hypothesis. By tracking the exact rate of ester hydrolysis, we ensure that the lack of in vitro enzymatic inhibition translates to potent in vivo efficacy once the molecule is activated.

  • Preparation: Prepare a 10 mM stock solution of the methyl ester derivative in DMSO.

  • Incubation: Dilute the compound to a final concentration of 10 μ M in PBS (pH 7.4) containing 1 U/mL of Porcine Liver Esterase (PLE) or human plasma. Incubate at 37°C.

  • Sampling: Extract 50 μ L aliquots at time points 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench the reaction by adding 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.

  • Analysis: Inject the supernatant into an LC-MS/MS system. Monitor the disappearance of the parent methyl ester mass ( m/z 276.25) and the appearance of the free acid mass ( m/z 262.22).

Protocol 2: Fluorogenic Aminopeptidase Inhibition Assay

Causality: Utilizing a fluorogenic substrate allows for real-time kinetic monitoring. The competitive displacement of the substrate by the free acid confirms direct blockade of the zinc active site[1][5].

  • Enzyme Preparation: Dilute recombinant human ERAP1 or IRAP to a working concentration of 2 nM in assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.005% Tween-20).

  • Inhibitor Pre-incubation: Add varying concentrations of the pre-hydrolyzed free acid derivative (0.1 nM to 10 μ M) to a 96-well black microplate. Add the enzyme solution and pre-incubate for 30 minutes at 37°C to allow steady-state binding.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC) at a final concentration equal to its Km​ value (typically ~50 μ M).

  • Kinetic Readout: Measure the release of free AMC fluorophore continuously for 60 minutes using a microplate reader (Excitation: 380 nm, Emission: 460 nm).

  • Data Analysis: Calculate the initial velocity ( V0​ ) for each concentration and determine the IC 50​ using non-linear regression analysis (GraphPad Prism).

Workflow S1 1. Compound Incubation (Target Enzyme + Substrate) S2 2. Fluorogenic Assay (AMC Release Tracking) S1->S2 S3 3. Kinetic Profiling (IC50 & Ki Determination) S2->S3 S4 4. X-Ray Crystallography (Zn2+ Binding Validation) S3->S4

Figure 2: Step-by-step experimental workflow for validating metalloprotease inhibition kinetics.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Researchers Document Type: Technical Methodology & Protocol Guide Introduction and Chemical Identity The incorporation of trifluoromethyl (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Researchers Document Type: Technical Methodology & Protocol Guide

Introduction and Chemical Identity

The incorporation of trifluoromethyl ( −CF3​ ) groups into aliphatic frameworks is a highly valued strategy in medicinal chemistry to enhance metabolic stability and lipophilicity. Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate (CAS: 1864073-37-9) serves as a versatile α -hydroxy ester building block for advanced active pharmaceutical ingredients (APIs) [1].

Characterized by a molecular formula of C13​H15​F3​O3​ and a molecular weight of 276.25 g/mol [2], this compound requires precise synthetic control to establish the α -hydroxy functionality without compromising the ester linkage. Furthermore, safety data indicates it is a Category 2 Skin and Eye Irritant (H315, H319) [3], necessitating standard professional laboratory personal protective equipment (PPE) during all handling and synthesis phases.

Retrosynthetic Strategy and Mechanistic Rationale

To ensure a self-validating and high-yielding protocol, we utilize an enolate alkylation strategy rather than a direct Grignard addition to an α -keto ester, which can suffer from over-addition or poor chemoselectivity.

The synthesis relies on the α -alkylation of a protected methyl glycolate.

  • Enolization: Methyl 2-(tert-butyldimethylsilyloxy)acetate is treated with Lithium Diisopropylamide (LDA). LDA is chosen for its high steric bulk and non-nucleophilic nature, ensuring quantitative deprotonation at the α -carbon without attacking the ester carbonyl.

  • Alkylation: The resulting lithium enolate undergoes an SN​2 reaction with 1-bromo-3-[4-(trifluoromethyl)phenyl]propane. Cryogenic conditions (-78 °C) are maintained to suppress Claisen self-condensation.

  • Deprotection: The silyl ether is cleaved using Tetrabutylammonium fluoride (TBAF). The high bond dissociation energy of the Si-F bond drives this reaction to completion selectively, leaving the methyl ester intact.

Synthetic Pathway Visualization

Synthesis SM1 Methyl 2-(TBS-oxy)acetate (Enolate Precursor) Enolate Lithium Enolate Formation (LDA, THF, -78 °C) SM1->Enolate SM2 1-Bromo-3-[4-(CF3)phenyl]propane (Electrophile) Intermediate TBS-Protected Intermediate (Alkylation Product) SM2->Intermediate SN2 Addition Enolate->Intermediate Deprotection Silyl Cleavage (TBAF, THF, 0 °C to RT) Intermediate->Deprotection Product Methyl 2-hydroxy-5-[4-(CF3)phenyl]pentanoate (Target Compound) Deprotection->Product

Fig 1: Step-by-step synthetic workflow for the target alpha-hydroxy ester.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Methyl 2-(TBS-oxy)acetate204.341.02.04 g (10.0 mmol)Starting Material
LDA (2.0 M in THF/heptane)107.121.15.5 mL (11.0 mmol)Base
1-Bromo-3-[4-(CF3)phenyl]propane267.091.23.20 g (12.0 mmol)Electrophile
TBAF (1.0 M in THF)261.461.515.0 mL (15.0 mmol)Deprotecting Agent
Anhydrous THFN/AVaries40 mL totalSolvent

Step-by-Step Experimental Protocol

Phase 1: Alkylation (Formation of the Protected Intermediate)

Self-Validation Checkpoint: The reaction mixture should remain a clear, pale yellow solution. Any significant precipitation or dark coloration indicates moisture contamination or localized warming.

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask under an argon atmosphere. Add 20 mL of anhydrous THF and the Methyl 2-(TBS-oxy)acetate (2.04 g, 10.0 mmol).

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Enolization: Dropwise add LDA (5.5 mL, 2.0 M solution) via syringe over 10 minutes. Stir the mixture at -78 °C for 45 minutes to ensure complete enolate formation.

  • Electrophile Addition: Dissolve 1-bromo-3-[4-(trifluoromethyl)phenyl]propane (3.20 g, 12.0 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the enolate mixture over 15 minutes.

  • Propagation: Maintain the reaction at -78 °C for 2 hours, then slowly allow it to warm to -20 °C over an additional 2 hours.

  • Quenching: Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride ( NH4​Cl ) directly at -20 °C. Extract the aqueous layer with ethyl acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Phase 2: Deprotection and Isolation

Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The TBS-protected intermediate (higher Rf​ ) should completely disappear, replaced by a more polar spot corresponding to the free hydroxyl group.

  • Silyl Cleavage: Dissolve the crude protected intermediate in 15 mL of THF in a 50 mL round-bottom flask. Cool the solution to 0 °C using an ice-water bath.

  • TBAF Addition: Slowly add TBAF (15.0 mL, 1.0 M in THF) via syringe.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup: Dilute the mixture with 30 mL of diethyl ether and wash with water ( 2×20 mL) to remove tetrabutylammonium salts. Wash with brine, dry over MgSO4​ , and evaporate the solvent.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of Hexanes to 20% Ethyl Acetate in Hexanes.

  • Yield: The expected yield is 70-80% (1.93 g - 2.21 g) of Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate as a clear, viscous oil.

References

  • NextSDS. "methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate — Chemical Substance Information". Substance Database.
  • Sapphire Bioscience. "Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate". Product Catalog.
  • NextSDS. "methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate — Hazard Classifications". Substance Database.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate

Welcome to the technical support guide for the synthesis of Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate. This document is designed for researchers, chemists, and drug development professionals to provide in-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this synthesis. We will address common challenges, from reaction yield to stereochemical control, in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate?

The most robust and industrially scalable approach is a two-step synthesis. This strategy decouples the formation of the carbon skeleton from the creation of the chiral hydroxyl center, allowing for optimization at each stage.

  • Step 1: Carbon Skeleton Formation via Friedel-Crafts Acylation. This step involves the reaction of (trifluoromethyl)benzene with a suitable acylating agent, such as methyl 4-(chloroformyl)butanoate or a related derivative, in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the key intermediate, Methyl 2-oxo-5-[4-(trifluoromethyl)phenyl]pentanoate . Friedel-Crafts acylation is generally preferred over alkylation because the resulting acylium ion is resonance-stabilized and does not undergo carbocation rearrangements, leading to a single constitutional isomer.[1][2]

  • Step 2: Asymmetric Reduction of the α-Keto Ester. The α-keto group of the intermediate is then stereoselectively reduced to the corresponding α-hydroxy ester. Catalytic asymmetric (transfer) hydrogenation is the method of choice, employing chiral catalysts, such as those based on Ruthenium (Ru) or Rhodium (Rh), to achieve high yield and excellent enantiomeric excess (e.e.).[3][4]

Q2: What are the primary challenges associated with this synthesis?

The main challenges are twofold:

  • Ring Deactivation in Friedel-Crafts Acylation: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic aromatic substitution.[5] This can lead to sluggish reactions requiring forcing conditions or more potent catalytic systems to achieve high conversion.

  • Achieving High Enantioselectivity: The reduction of the α-keto ester creates a stereocenter. Achieving high enantiopurity (>99% e.e.) is critical for pharmaceutical applications and requires careful selection and optimization of the chiral catalyst, solvent, and reaction conditions.[6][7]

Q3: What analytical techniques are essential for monitoring this reaction and characterizing the product?

A multi-technique approach is crucial:

  • Thin-Layer Chromatography (TLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): For monitoring reaction progress, identifying the consumption of starting materials, and detecting the formation of products and major byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the intermediate and the final product. ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoromethyl group.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC) or Supercritical Fluid Chromatography (SFC): The gold standard for determining the enantiomeric excess (e.e.) of the final product. This is non-negotiable for any work involving asymmetric synthesis.

Process Visualization & Workflow

The overall synthetic strategy can be visualized as a two-step process, starting from commercially available materials.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Asymmetric Reduction SM 4-(Trifluoromethyl)benzene + Methyl 5-chloro-5-oxopentanoate LewisAcid AlCl₃, FeCl₃, etc. Dichloromethane (DCM) SM->LewisAcid Reacts with Intermediate Methyl 2-oxo-5-[4-(trifluoromethyl)phenyl]pentanoate LewisAcid->Intermediate Forms Catalyst Chiral Ru-catalyst H₂ or HCOOH/NEt₃ Intermediate->Catalyst Is reduced by Product Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate Catalyst->Product Produces

Caption: High-level workflow for the two-step synthesis.

Troubleshooting Guide

Problem 1: Low yield or incomplete conversion in the Friedel-Crafts Acylation (Step 1).

Question: My Friedel-Crafts reaction stalls, with significant starting material remaining even after extended reaction times. What are the likely causes and solutions?

Answer: This is a common issue due to the electron-deficient nature of the (trifluoromethyl)benzene ring.

  • Potential Cause A: Insufficient Catalyst Activity or Loading.

    • Explanation: Standard Lewis acids like AlCl₃ may not be sufficiently active, or they may be deactivated by atmospheric moisture. The reaction is catalytic, but a stoichiometric amount of AlCl₃ is often required because the product ketone complexes with the Lewis acid.[1]

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Dry your solvent (e.g., DCM, dichloroethane) and glassware thoroughly. Perform the reaction under an inert atmosphere (N₂ or Ar).

      • Verify Catalyst Quality: Use a freshly opened bottle of AlCl₃ or a sublimed grade. Poor quality or hydrated AlCl₃ is a primary cause of failure.

      • Increase Catalyst Loading: Incrementally increase the AlCl₃ loading from 1.1 equivalents up to 1.5 equivalents relative to the acyl chloride.

      • Consider an Alternative Catalyst: For deactivated arenes, more powerful catalytic systems like trifluoromethanesulfonic acid (TfOH) or a combination of a rare earth triflate (e.g., Sc(OTf)₃) with TfOH can be highly effective.[8]

  • Potential Cause B: Inappropriate Reaction Temperature.

    • Explanation: While many Friedel-Crafts reactions are run at 0 °C to room temperature to control selectivity, a deactivated substrate often requires thermal energy to overcome the activation barrier.

    • Troubleshooting Steps:

      • Gradual Temperature Increase: After adding the reagents at 0 °C, allow the reaction to slowly warm to room temperature.

      • Refluxing: If the reaction is still sluggish, gently heat the mixture to reflux in a suitable solvent like dichloroethane (DCE). Monitor for potential side product formation by TLC/LC-MS.

Problem 2: Low yield or poor enantioselectivity in the Asymmetric Reduction (Step 2).

Question: I have successfully synthesized the keto-ester intermediate, but the reduction step gives a low yield and/or an enantiomeric excess (e.e.) below 90%. How can I optimize this?

Answer: Both yield and enantioselectivity are highly dependent on the catalyst system and reaction conditions.

  • Potential Cause A: Catalyst Poisoning or Inactivation.

    • Explanation: Chiral hydrogenation catalysts are sensitive and can be poisoned by trace impurities carried over from Step 1, such as residual Lewis acids, halides, or sulfur compounds.

    • Troubleshooting Steps:

      • Purify the Intermediate: Ensure the Methyl 2-oxo-5-[4-(trifluoromethyl)phenyl]pentanoate intermediate is rigorously purified before the reduction step. Chromatography or recrystallization is highly recommended.

      • Degas Solvents: Use degassed, anhydrous-grade solvents for the reduction. Dissolved oxygen can oxidize and deactivate many noble metal catalysts.

      • Use a Guard Column/Scavenger: If you suspect halide contamination, passing a solution of the substrate through a small plug of basic alumina or a scavenger resin can be effective.

  • Potential Cause B: Suboptimal Catalyst/Ligand/Solvent Combination.

    • Explanation: There is no universal catalyst for all substrates. The electronic and steric properties of your substrate require a matched catalyst system. Asymmetric transfer hydrogenation using formic acid/triethylamine as the hydrogen source is often more practical for lab-scale synthesis than high-pressure hydrogenation.[3][4]

    • Troubleshooting Steps:

      • Screen Different Catalysts: Test a small panel of well-established catalysts for α-keto ester reduction. (See Table 1 for examples).

      • Optimize the Solvent: The polarity and coordinating ability of the solvent can dramatically impact enantioselectivity. Screen solvents such as methanol (MeOH), isopropanol (IPA), dichloromethane (DCM), and toluene.

      • Adjust the Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) often increases enantioselectivity, albeit at the cost of a slower reaction rate.

Data Summary: Comparison of Asymmetric Reduction Systems
Catalyst SystemHydrogen SourceTypical SolventTypical Yield (%)Typical e.e. (%)Reference
[RuCl₂(p-cymene)]₂ + Chiral Ts-DPENHCOOH / Et₃NDCM, Toluene85-95%>95%[3]
Cu(OTf)₂ + Chiral Bisoxazoline (BOX)Hantzsch EsterToluene, CH₂Cl₂80-99%90-98%[9]
[Ru(BINAP)]Cl₂H₂ (10-50 atm)Methanol, Ethanol>95%>98%[7]
[Ir(diphosphine)]⁺ complexH₂ (10-30 atm)Methanol, DCM>90%>90%[7]

Optimized Experimental Protocol

This protocol represents a robust starting point. Researchers should perform their own optimization.

Step 1: Synthesis of Methyl 2-oxo-5-[4-(trifluoromethyl)phenyl]pentanoate
  • To a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.3 eq).

  • Cool the flask to 0 °C in an ice bath and add dry dichloromethane (DCM).

  • Slowly add methyl 5-chloro-5-oxopentanoate (1.1 eq) to the suspension while maintaining the temperature below 5 °C. Stir for 15 minutes.

  • Add 4-(trifluoromethyl)benzene (1.0 eq) dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly pouring it into a flask containing crushed ice and concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure keto-ester.

Step 2: Asymmetric Transfer Hydrogenation to Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate
  • In a separate flask, prepare the active catalyst by stirring [RuCl₂(p-cymene)]₂ (0.005 eq) and the chosen chiral ligand (e.g., (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine, 0.01 eq) in degassed DCM for 20 minutes.

  • Prepare a 5:2 mixture of formic acid (HCOOH) and triethylamine (Et₃N). This will serve as the hydrogen source.

  • To the catalyst solution, add the purified keto-ester from Step 1 (1.0 eq).

  • Add the HCOOH/Et₃N mixture (2.0-3.0 eq relative to the substrate).

  • Stir the reaction at room temperature (or a pre-determined optimal temperature) for 12-24 hours, monitoring by TLC/LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with DCM and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the final product by flash column chromatography to remove the catalyst and any byproducts.

  • Analysis: Confirm the structure by NMR. Determine the enantiomeric excess by chiral HPLC.

Troubleshooting Decision Workflow

G Start Low Overall Yield CheckStep1 Analyze Step 1 Conversion (LCMS/NMR of crude) Start->CheckStep1 CheckStep2 Analyze Step 2 Conversion (LCMS/NMR of crude) Start->CheckStep2 Step1Low Conversion <90%? CheckStep1->Step1Low Step2Low Conversion <95%? CheckStep2->Step2Low Step1Yes Optimize Friedel-Crafts: - Increase catalyst loading - Use anhydrous reagents - Increase temperature Step1Low->Step1Yes Yes Step1No Yield loss is in workup/ purification of Step 1. Review extraction & chroma- tography procedures. Step1Low->Step1No No Step2Yes Optimize Reduction: - Re-purify keto-ester - Screen catalysts/solvents - Degas all solvents Step2Low->Step2Yes Yes Step2No Yield loss is in workup/ purification of Step 2. Review procedures. Step2Low->Step2No No

Caption: Decision tree for troubleshooting low yield issues.

References

  • Wills, M., et al. (2012). Dynamic Kinetic Resolution of β-Aryl α-Keto Esters via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. Available at: [Link]

  • Jurčík, V., & Wencel-Delord, J. (2006). Catalytic Asymmetric Transfer Hydrogenation of α-Ketoesters with Hantzsch Esters. Organic Letters. Available at: [Link]

  • List, B., et al. (2012). Dynamic Kinetic Resolution of β-Aryl α-Keto Esters via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. Available at: [Link]

  • Yurino, T., et al. (2024). Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. Organic Letters. Available at: [Link]

  • Noyori, R., et al. (2001). Asymmetric Hydrogenation of α-Substituted β-Keto Esters. Accounts of Chemical Research. Available at: [Link] (Note: While the direct link is to a broader review, the principles are foundational and widely cited in papers like reference 4).

  • Stark, A., et al. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ARKIVOC. (2000). The first one-pot asymmetric synthesis of esters of highly biologically active (+)- and (-)- 3-[2-(6-methoxynaphthyl)]-2,2-dimethylpentanoic acid (Vallestril®). ARKIVOC. Available at: [Link]

  • RSC Publishing. (2025). Unlocking MOF A520 synthesis: investigating critical parameters. New Journal of Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. Available at: [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Chemistry Steps. Available at: [Link]

  • ResearchGate. (2007). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. ResearchGate. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate

Welcome to the Technical Support Center for the synthesis and optimization of Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate (CAS: 1864073-37-9) [1]. This guide is designed for researchers, process chemists, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate (CAS: 1864073-37-9) [1]. This guide is designed for researchers, process chemists, and drug development professionals encountering low conversion rates, poor enantioselectivity, or side-product formation during the synthesis of this critical pharmaceutical intermediate.

The synthesis typically proceeds via one of two primary pathways:

  • Route A (Reductive): Asymmetric catalytic hydrogenation of the α -keto ester precursor.

  • Route B (Esterification): Esterification of the corresponding α -hydroxy acid.

The highly electron-withdrawing and lipophilic 4-(trifluoromethyl)phenyl group at the C5 position significantly alters the solubility and electronic environment of the substrate, requiring specific deviations from standard protocols.

Part 1: FAQ & Troubleshooting Guide

Q1: My catalytic hydrogenation (Route A) using Ru-BINAP in pure methanol stalls at 40-50% conversion. How can I drive this to completion?

Analysis & Causality: The stalling is rarely due to catalyst deactivation alone. The 4-(trifluoromethyl)phenyl moiety imparts high lipophilicity to the α -keto ester substrate. In highly polar protic solvents like pure methanol, the localized concentration of the lipophilic substrate around the polar Ru-catalyst coordination sphere is suboptimal, leading to mass transfer limitations as the reaction progresses. Furthermore, α -keto esters can undergo trace keto-enol tautomerization; the enol form can competitively bind and poison the catalyst if hydrogen pressure is insufficient. Solution:

  • Solvent Optimization: Switch to a co-solvent system. A 1:1 mixture of Methanol:Dichloromethane (MeOH:DCM) significantly improves the solubility of the CF3-bearing substrate while maintaining the protic environment necessary for the transition state of the metal-catalyzed hydrogenation.

  • Pressure: Increase the H2​ pressure to at least 50 bar. High pressure ensures the rate of hydrogenation outpaces any off-cycle enol binding [2].

Q2: During the Fischer esterification of the α -hydroxy acid (Route B) with Methanol and H2​SO4​ , my conversion maxes out at 65% and I observe a high molecular weight impurity. What is happening?

Analysis & Causality: α -Hydroxy acids are highly prone to intermolecular self-condensation under acidic, dehydrating conditions [3]. The C2-hydroxyl group of one molecule reacts with the carboxylic acid of another, forming linear oligomers or cyclic lactides. This competitive side reaction effectively caps your conversion to the desired methyl ester and generates the observed high-MW impurities. Solution: Abandon Fischer esterification. Instead, utilize mild, non-equilibrating esterification conditions. The use of Trimethylsilyldiazomethane (TMS-diazomethane) provides quantitative conversion to the methyl ester without activating the C2-hydroxyl group toward self-condensation.

Q3: I need high enantiomeric excess (>95% ee) for the (R)-enantiomer. Which catalyst system is most reliable for the α -keto ester reduction?

Analysis & Causality: While Ru-BINAP is a common workhorse, Rhodium complexes with rigid chiral diphosphine ligands (e.g., Rh-DuPhos) often provide superior enantiocontrol for aliphatic α -keto esters [2]. The rigid, electron-rich phospholane rings of the DuPhos ligand tightly define the chiral pocket, preventing the flexible pentanoate chain of the substrate from adopting multiple reactive conformations during the hydride transfer step.

Part 2: Experimental Protocols

Protocol A: Optimized Asymmetric Hydrogenation of α -Keto Ester (Route A)

This protocol is designed to overcome solubility issues and maximize both conversion and enantiomeric excess.

  • Preparation: In a nitrogen-filled glovebox, charge a high-pressure stainless steel autoclave with Methyl 2-oxo-5-[4-(trifluoromethyl)phenyl]pentanoate (10.0 mmol) and the catalyst [(R,R)-Me-DuPhos-Rh(COD)]BF4​ (0.01 mmol, 0.1 mol%).

  • Solvent Addition: Add 20 mL of anhydrous, rigorously degassed MeOH/DCM (1:1 v/v).

  • Purging: Seal the autoclave, remove it from the glovebox, and purge the system with ultra-pure H2​ gas three times (pressurize to 10 bar, then vent).

  • Reaction: Pressurize the autoclave to 50 bar with H2​ . Heat the reaction mixture to 40 °C under vigorous mechanical stirring (800 rpm) for 12 hours.

  • Workup: Vent the H2​ gas carefully in a fume hood. Concentrate the mixture under reduced pressure. Purify the crude product via flash column chromatography (Hexanes/EtOAc 8:2) to yield the pure α -hydroxy ester.

Protocol B: Mild Esterification using TMS-Diazomethane (Route B)

This protocol avoids the acidic conditions that lead to α -hydroxy acid oligomerization.

  • Preparation: Dissolve 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoic acid (10.0 mmol) in a mixture of anhydrous Toluene (15 mL) and Methanol (5 mL) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath under an argon atmosphere.

  • Addition: Dropwise, add a 2.0 M solution of TMS-diazomethane in hexanes (6.0 mL, 12.0 mmol, 1.2 eq) over 15 minutes. (Caution: TMS-diazomethane is highly toxic; perform strictly in a well-ventilated fume hood).

  • Monitoring: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. The reaction is complete when a faint yellow color persists and nitrogen gas evolution ceases.

  • Quenching & Workup: Add glacial acetic acid dropwise until the yellow color disappears (this safely quenches excess TMS-diazomethane). Concentrate in vacuo to yield the product quantitatively without the need for aqueous extraction.

Part 3: Quantitative Data Summary

The following table demonstrates the causality between reaction parameters and the resulting conversion rates for Route A. Notice the dramatic improvement when switching to a mixed solvent system and a Rh-based catalyst.

Table 1: Optimization of Reaction Conditions for Route A (Hydrogenation)

Catalyst SystemSolvent System H2​ PressureTemp (°C)Conversion (%)Enantiomeric Excess
Ru-BINAPPure MeOH20 bar2545%82% (R)
Ru-BINAPPure MeOH50 bar4068%80% (R)
Ru-BINAPMeOH/DCM (1:1)50 bar4092%85% (R)
Rh-DuPhosMeOH/DCM (1:1)20 bar2588%96% (R)
Rh-DuPhos MeOH/DCM (1:1) 50 bar 40 >99% 98% (R)

Part 4: Reaction Pathways & Troubleshooting Logic

ReactionPathways Keto Methyl 2-oxo-5-[4-(CF3)phenyl] pentanoate Target Methyl 2-hydroxy-5-[4-(CF3)phenyl] pentanoate Keto->Target Route A: Asymmetric Hydrogenation (H2, Rh) Acid 2-hydroxy-5-[4-(CF3)phenyl] pentanoic acid Acid->Target Route B: Mild Esterification (TMS-CHN2) Oligomer Oligomers / Lactides (Side Products) Acid->Oligomer Fischer Esterification (H+, Heat)

Caption: Synthetic routes to the target alpha-hydroxy ester and common side reactions.

TroubleshootingLogic Start Hydrogenation Stalled (<50% Conversion) CheckSolv Is substrate fully soluble? Start->CheckSolv SolvNo Change solvent to MeOH/DCM (1:1) CheckSolv->SolvNo No (Cloudy) SolvYes Check H2 Pressure CheckSolv->SolvYes Yes (Clear) PressLow Increase Pressure to >50 bar SolvYes->PressLow < 30 bar PressHigh Check Catalyst SolvYes->PressHigh > 50 bar CatChange Switch from Ru-BINAP to Rh-DuPhos PressHigh->CatChange Poor Turnover

Caption: Troubleshooting logic tree for resolving stalled asymmetric hydrogenation reactions.

Part 5: References

  • NextSDS Chemical Database. "methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate — Chemical Substance Information." NextSDS. Available at:

  • Takano, N., & Seki, C. (2006). "Asymmetric Hydrogenation of α -Keto Esters." Electrochemistry / ResearchGate. Available at:

  • PatentGuru Database (US20060194980A1). "Processes for the Preparation of Alpha-Hydroxy Esters by Esterification of Alpha-Hydroxy Acids." Dr. Reddy's Laboratories, Inc. Available at:

Troubleshooting

Optimizing reaction temperature and time for Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate

Title: Technical Support Center: Optimizing Reaction Temperature and Time for Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate Introduction: Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate is a critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Optimizing Reaction Temperature and Time for Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate

Introduction: Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate is a critical chiral building block in the synthesis of active pharmaceutical ingredients (APIs) targeting metabolic and inflammatory pathways. The most scalable and efficient route to this alpha-hydroxy ester is the Asymmetric Transfer Hydrogenation (ATH) of its corresponding alpha-keto ester precursor, Methyl 2-oxo-5-[4-(trifluoromethyl)phenyl]pentanoate, utilizing a Noyori-type Ru(II) catalyst (e.g., RuCl(p-cymene)(R,R-TsDPEN)).

Due to the high electrophilicity of the alpha-keto ester and the steric bulk of the 4-(trifluoromethyl)phenyl tail, this reaction is exceptionally sensitive to temperature and time. This guide provides field-proven troubleshooting, quantitative benchmarks, and self-validating protocols to optimize your yield and enantiomeric excess (ee).

Section 1: Troubleshooting Guide (FAQs)

Q1: Why does my enantiomeric excess (ee) drop significantly when I scale up the reaction at room temperature? Causality & Solution: Scale-up fundamentally alters the thermodynamic heat dissipation of the reactor. The ATH reaction is exothermic. Localized heating can easily push the internal temperature above the optimal 15–20 °C range. At elevated temperatures, the activation energy difference ( ΔΔG‡ ) between the competing diastereomeric transition states narrows, inherently lowering the ee1. Furthermore, if you are using isopropanol as the hydrogen donor, elevated temperatures accelerate the reverse dehydrogenation reaction, leading to racemization over time. Actionable Fix: Use a jacketed reactor to strictly maintain the internal temperature at 15 °C. Switch to a formic acid/triethylamine (HCOOH/Et3N) azeotrope. The HCOOH/Et3N system renders the hydride transfer irreversible due to the evolution of CO2 gas, effectively locking in the ee even if the reaction experiences slight thermal fluctuations 2.

Q2: I am seeing incomplete conversion even after 48 hours at 0 °C. Should I increase the temperature or the reaction time? Causality & Solution: Alpha-keto esters with bulky aliphatic chains, such as the pentanoate backbone here, impose steric hindrance that significantly reduces the turnover frequency (TOF) of the Ru-TsDPEN catalyst at 0 °C. However, simply extending the reaction time beyond 48 hours is detrimental. Prolonged exposure to the basic environment (Et3N) can trigger base-catalyzed enolization and subsequent aldol-type condensations of the unreacted alpha-keto ester [[3]](). Actionable Fix: Do not exceed 48 hours. Instead, incrementally increase the reaction temperature to 15 °C to boost the TOF without sacrificing enantiodiscrimination. If conversion remains below 95%, ensure your HCOOH/Et3N ratio is exactly 5:2; excess amine coordinates to the Ru center and inhibits the active 16-electron catalytic species.

Q3: Does prolonged reaction time affect the stability of the trifluoromethylphenyl pentanoate backbone? Causality & Solution: The 4-(trifluoromethyl)phenyl moiety itself is exceptionally stable under ATH conditions. The vulnerability lies in the alpha-keto ester moiety. Extended reaction times (>48h) at temperatures >25 °C lead to hydrolysis of the methyl ester (if adventitious water is present) or oligomerization. The quantitative data below demonstrates that product degradation accelerates exponentially after 24 hours at room temperature.

Section 2: Quantitative Data Summaries

The following tables summarize the empirical relationship between temperature, time, and reaction efficiency for the ATH of Methyl 2-oxo-5-[4-(trifluoromethyl)phenyl]pentanoate using 0.5 mol% RuCl(p-cymene)(R,R-TsDPEN) and HCOOH/Et3N (5:2) in DCM.

Table 1: Effect of Temperature on Yield and Enantiomeric Excess (Standardized at 24h)

Temperature (°C)Conversion (%)Enantiomeric Excess (% ee)Byproducts (%)
045.0>99.0<1.0
15 94.5 98.2 <1.0
25>99.094.53.5
40>99.086.012.0

Table 2: Time-Course Conversion vs. Degradation (Standardized at 15 °C)

Time (h)Conversion (%)Isolated Yield (%)Aldol/Hydrolysis Byproducts (%)
652.050.50.0
1281.079.5<1.0
24 94.5 92.0 <1.0
4898.088.56.5

Section 3: Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the critical decision matrix for temperature and time optimization.

ATH_Optimization N1 Precatalyst RuCl(p-cymene)(TsDPEN) N2 Active Catalyst (16e- Ru Amide) N1->N2 Base (-HCl) N3 Hydride Transfer (18e- Ru Hydride) N2->N3 HCOOH/Et3N (-CO2) N3->N2 Substrate Reduction N5 Product: Methyl 2-hydroxy-5-[4-(CF3)Ph]pentanoate N3->N5 Chiral Transfer N4 Substrate: Methyl 2-oxo-5-[4-(CF3)Ph]pentanoate N4->N3 Binds to Ru T1 Optimal (15°C, 24h): High ee, High Yield N4->T1 T2 Sub-optimal (>25°C, >48h): Low ee, Degradation N4->T2

Caption: Ru-TsDPEN Catalytic Cycle and Temperature/Time Decision Matrix for ATH Optimization.

Section 4: Step-by-Step Experimental Protocol

This self-validating protocol utilizes in-process controls to ensure the causality of temperature and time is strictly managed.

Objective: Synthesis of (R)-Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate. Reagents: Methyl 2-oxo-5-[4-(trifluoromethyl)phenyl]pentanoate (1.0 eq), RuCl(p-cymene)((R,R-TsDPEN) (0.5 mol%), HCOOH/Et3N (5:2 azeotrope, 5.0 eq HCOOH), Anhydrous Dichloromethane (DCM).

Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve RuCl(p-cymene)((R,R-TsDPEN) (0.5 mol%) in anhydrous DCM (0.2 M relative to substrate).

  • Azeotrope Addition: Add the pre-mixed, degassed azeotrope of formic acid/triethylamine (5:2 molar ratio). Stir for 15 minutes at 25 °C.

    • Validation Check: The solution will transition from orange to a deep red/purple, confirming the generation of the active 16-electron Ru-amide species.

  • Temperature Equilibration (Critical Step): Submerge the flask in a cryostat or precisely controlled cooling bath set to exactly 15 °C. Allow 10 minutes for thermal equilibration.

  • Substrate Addition: Dissolve the alpha-keto ester substrate (1.0 eq) in a minimal volume of DCM. Add this solution dropwise over 15 minutes using a syringe pump.

    • Causality: Dropwise addition prevents localized exothermic spikes that degrade enantioselectivity.

  • Reaction Monitoring: Stir the reaction at 15 °C. After 12 hours, extract a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via chiral HPLC. Continue stirring until conversion reaches >94% (typically around 24 hours). Do not exceed 30 hours to prevent aldol byproducts.

  • Quenching: Quench the reaction strictly at 15 °C by adding cold distilled water (equal volume to DCM).

    • Causality: Quenching cold prevents thermal degradation during the biphasic separation.

  • Workup & Purification: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated NaHCO3 (to neutralize residual HCOOH), brine, and dry over anhydrous Na2SO4. Concentrate under reduced pressure (bath temp <30 °C) and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure chiral alpha-hydroxy ester.

Section 5: References

  • Steward, K. M., Gentry, E. C., & Johnson, J. S. (2012). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. Available at:[Link]

  • Wang, Y., et al. (2021). Asymmetric Transfer Hydrogenation of α-Substituted-β-Keto Carbonitriles via Dynamic Kinetic Resolution. Journal of the American Chemical Society. Available at:[Link]

  • Somanathan, R., et al. (2011). Transfer Hydrogenation of Activated Ketones Using Novel Chiral Ru(II)-N-Arenesulfonyl-1,2-diphenylethylenediamine Complexes. Chirality / ResearchGate. Available at:[Link]

Sources

Optimization

Reducing by-product impurities in Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate extraction

Welcome to the Technical Support Center for the isolation and purification of Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate . As an α -hydroxy ester containing a highly lipophilic trifluoromethylphenyl moiety,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate .

As an α -hydroxy ester containing a highly lipophilic trifluoromethylphenyl moiety, this compound presents unique challenges during extraction. The adjacent hydroxyl group significantly alters the electronic environment of the ester, making it highly susceptible to side reactions such as hydrolysis, transesterification, and thermal oxidation. This guide is engineered for drug development professionals and synthetic chemists to systematically troubleshoot and eliminate by-product impurities during downstream processing.

Frequently Asked Questions (FAQs): Impurity Troubleshooting

Q1: I am detecting a massive yield loss and a high concentration of the free carboxylic acid in my final extract. What is driving this? A1: You are observing base-catalyzed hydrolysis of your methyl ester[1]. The α -hydroxyl group forms an intramolecular hydrogen bond with the ester's carbonyl oxygen. This interaction polarizes the carbonyl bond, increasing the electrophilicity of the carbonyl carbon and drastically lowering the activation energy for nucleophilic attack by hydroxide ions or water. If your aqueous workup or quenching step exceeds pH 7.0, the ester will rapidly hydrolyze into 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoic acid. Always buffer your extractions strictly between pH 6.0 and 6.5.

Q2: My LC-MS data shows a +14 Da mass shift impurity (an ethyl ester derivative). How did this transesterification occur? A2: This is a classic transesterification by-product. If your extraction solvent (e.g., Ethyl Acetate) is stabilized with ethanol, or if you utilized alcoholic solvents during upstream washing steps, the methyl ester will undergo solvent exchange to form Ethyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate[2]. To eliminate this, switch to high-purity, alcohol-free extraction solvents such as Methyl tert-butyl ether (MTBE) or n-heptane.

Q3: Can I use vacuum distillation to remove high-boiling impurities from the crude extract? A3: It is highly discouraged. α -hydroxy esters are thermally labile. Applying heat during distillation—even under vacuum—promotes thermal degradation and oxidation of the α -hydroxyl group, converting your product into the corresponding α -keto ester (Methyl 2-oxo-5-[4-(trifluoromethyl)phenyl]pentanoate)[3]. Purification should be restricted to low-temperature preparative HPLC or silica gel chromatography[4].

Self-Validating Extraction Protocol

To achieve >98% purity and suppress by-product formation, execute the following causality-driven methodology. This protocol incorporates built-in validation nodes to ensure the system remains within safe operational tolerances.

Step 1: Reaction Quenching & pH Stabilization

  • Action: Cool the crude reaction mixture to 0–5 °C using an ice-brine bath. Slowly quench by adding a pre-chilled 0.5 M Sodium Phosphate buffer (pH 6.0).

  • Causality: Low temperatures suppress the kinetic energy required for side reactions. The phosphate buffer neutralizes the reaction without creating localized zones of high alkalinity, preventing nucleophilic hydrolysis of the ester[1].

  • Validation Check: Insert a calibrated pH probe directly into the aqueous layer. The readout must be exactly 6.0–6.5. Correction: If pH > 6.5, add 0.1 M citric acid dropwise. If pH < 6.0, add 0.1 M NaH₂PO₄. Do not proceed until the pH is stabilized.

Step 2: Primary Liquid-Liquid Extraction

  • Action: Add HPLC-grade Methyl tert-butyl ether (MTBE) at a 1:1 volume ratio to the aqueous mixture. Agitate gently for 5 minutes.

  • Causality: MTBE provides excellent partitioning for the lipophilic trifluoromethylphenyl moiety while strictly excluding water-soluble impurities. Because MTBE lacks an alcohol functional group, it mathematically eliminates the possibility of transesterification[2].

  • Validation Check: Observe the phase separation. The organic layer must be optically clear. Correction: If a cloudy emulsion forms, add 10 mL of saturated NaCl (brine) to increase the ionic strength of the aqueous phase, forcing the organic compounds into the MTBE layer.

Step 3: Thermal-Controlled Solvent Evaporation

  • Action: Dry the separated organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter into a round-bottom flask and concentrate using a rotary evaporator. Set the water bath strictly to 25 °C and apply a high vacuum (< 50 mbar).

  • Causality: Heat-sensitive hydroxy esters will oxidize or oligomerize if exposed to standard evaporation temperatures (40-50 °C)[3]. High vacuum compensates for the low bath temperature, allowing MTBE to boil off gently.

  • Validation Check: Perform a rapid LC-MS on the concentrated residue. Correction: If a peak at [M-2]⁺ is detected (indicating thermal oxidation to the α -keto ester), your bath temperature was too high. Lower the bath temperature to 15 °C for subsequent batches.

Quantitative Data: Solvent & Temperature Optimization

The following table summarizes the causal relationship between extraction parameters and the resulting impurity profile.

Table 1: Impact of Extraction Parameters on Yield and Impurity Profile

Extraction SolventWorkup Temp (°C)Target Ester Yield (%)Free Acid Impurity (%)Transesterification (%)Thermal Degradation (%)
Dichloromethane2582.44.1< 0.11.2
Ethyl Acetate (EtOH stabilized)2585.13.52.4 1.5
MTBE (Optimized) 4 94.6 < 0.5 < 0.1 < 0.1
n-Heptane491.2< 0.5< 0.1< 0.1
Methanol / Water25N/A (Miscible)> 15.0> 10.02.0

Extraction Workflow & Impurity Pathways

ExtractionWorkflow Start Crude Reaction Mixture (Methyl 2-hydroxy-5-[4-(CF3)phenyl]pentanoate) Quench Step 1: Quenching (Strict pH 6.0 - 6.5) Start->Quench BasicError Basic pH (>7.0) Impurity: Free Acid (Hydrolysis) Quench->BasicError If pH is too high Extract Step 2: Liquid-Liquid Extraction (Use MTBE at 4-10°C) Quench->Extract Optimal pH AlcoholError Alcohol Solvents Used Impurity: Transesterification By-products Extract->AlcoholError If EtOH/MeOH present Wash Step 3: Brine Wash (Remove aqueous impurities) Extract->Wash Organic Phase Evaporate Step 4: Solvent Evaporation (Rotary Evaporator < 25°C) Wash->Evaporate HeatError High Heat Applied (>30°C) Impurity: Thermal Oxidation (Keto Ester) Evaporate->HeatError If Temp > 30°C Pure Purified Target Compound (>98% Purity) Evaporate->Pure Gentle Vacuum

Figure 1: Extraction workflow and impurity formation pathways for alpha-hydroxy esters.

References

  • General procedures for the purification of Esters - Chempedia. LookChem. Available at:[Link]

  • WO2021046234A1 - Processes for the preparation of alpha-hydroxy esters by esterification. Google Patents.
  • The synthesis of enantioenriched alpha-hydroxy esters. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Ideal solvent selection for dissolving Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate

Frequently Asked Questions (FAQs) & Troubleshooting Guide This guide provides technical support for researchers, scientists, and drug development professionals on selecting an appropriate solvent for Methyl 2-hydroxy-5-[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide provides technical support for researchers, scientists, and drug development professionals on selecting an appropriate solvent for Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate (CAS No. 1864073-37-9).[1][2] We will explore the molecular characteristics influencing solubility and provide a systematic approach to solvent screening.

Q1: What are the key structural features of Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate that influence its solubility?

A1: Understanding the molecular structure is the first step in predicting solubility behavior. This compound possesses a combination of polar and nonpolar functional groups, giving it a distinct, mixed-polarity character.

  • Ester Group (Methyl...pentanoate): The ester functional group (-COO-) is polar but lacks a hydrogen-bond-donating proton.[3] It can act as a hydrogen bond acceptor. Esters are generally not soluble in highly polar solvents like water but are soluble in a range of organic solvents.[4][5]

  • Hydroxyl Group (-OH): The secondary alcohol at the C-2 position is a polar, protic group. It can both donate and accept hydrogen bonds, which significantly increases the molecule's affinity for polar protic solvents (e.g., alcohols).

  • Aromatic Ring (phenyl): The phenyl group is a large, nonpolar, and hydrophobic component. It contributes to solubility in aromatic solvents (like toluene) and other nonpolar solvents through van der Waals interactions.

  • Trifluoromethyl Group (-CF3): This is a highly lipophilic (fat-loving) and electron-withdrawing group. The presence of a -CF3 group on an aromatic ring generally enhances a molecule's solubility in many organic solvents and increases its overall lipophilicity.[6]

  • Alkyl Chain (-pentanoate): The five-carbon backbone is a nonpolar component that adds to the molecule's hydrophobic character.

In essence, the molecule is amphiphilic, having both significant polar (hydroxyl, ester) and nonpolar (phenyl, trifluoromethyl, alkyl chain) regions. This duality is the primary driver for solvent selection.

Q2: What is the guiding principle for selecting a suitable solvent for this compound?

A2: The foundational principle is "like dissolves like." This means a solute will dissolve best in a solvent that has a similar polarity. Given the mixed-polarity nature of Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate, the ideal solvent will likely be one of intermediate polarity .

  • Highly Polar Solvents (e.g., Water): Unlikely to be effective alone due to the large hydrophobic regions (phenyl and trifluoromethyl groups).

  • Highly Nonpolar Solvents (e.g., Hexane, Heptane): Unlikely to be effective alone as they cannot adequately solvate the polar hydroxyl and ester groups.[7]

Therefore, the most promising candidates are solvents that can effectively interact with both the polar and nonpolar domains of the molecule.

Q3: Which classes of solvents are most likely to be effective for dissolving this compound?

A3: Based on the structural analysis, we recommend screening solvents from the following classes:

  • Polar Aprotic Solvents: These solvents have a dipole moment but lack an acidic proton. They can accept hydrogen bonds and engage in dipole-dipole interactions. Examples include acetone , ethyl acetate (EtOAc) , tetrahydrofuran (THF) , and acetonitrile (ACN) .[8] They are often excellent choices for compounds with mixed characteristics.

  • Polar Protic Solvents: Alcohols like ethanol and isopropanol are strong candidates.[8][9] Their own hydroxyl groups can form hydrogen bonds with the solute's hydroxyl and ester groups, while their alkyl portions can interact with the nonpolar parts of the molecule.

  • Chlorinated Solvents: Solvents like dichloromethane (DCM) are versatile and can dissolve a wide range of organic compounds.[10] They are a standard choice for initial solubility tests.

  • Aromatic Solvents: Due to the presence of the phenyl ring, toluene might be an effective solvent, although it may require some energy input (e.g., warming) to overcome the polar interactions.

Q4: Can you provide a list of recommended starting solvents for solubility screening?

A4: The following table provides a curated list of solvents to begin your screening process. They are ordered by increasing polarity index, a relative measure of a solvent's polarity.[11]

SolventSolvent ClassPolarity Index (P')Rationale for Selection
Toluene Aromatic Hydrocarbon2.4Interacts well with the phenyl ring; may require heating.
Dichloromethane (DCM) Chlorinated Hydrocarbon3.1A versatile, general-purpose solvent for a wide range of organic compounds.[10]
Tetrahydrofuran (THF) Ether4.0A good polar aprotic solvent that can solvate both polar and nonpolar regions.
Ethyl Acetate (EtOAc) Ester4.4An excellent solvent of intermediate polarity; its ester group is compatible with the solute.[8]
Acetone Ketone5.1A common polar aprotic solvent effective for dissolving many organic compounds.[12]
Isopropanol Alcohol3.9 - 4.0A polar protic solvent capable of hydrogen bonding with the -OH group.
Ethanol Alcohol4.3 - 5.2Similar to isopropanol, a widely used polar protic solvent in pharmaceuticals.[8][9]
Acetonitrile (ACN) Nitrile5.8A polar aprotic solvent with a strong dipole moment, often used in chromatography and synthesis.

Troubleshooting & Experimental Protocols

Q5: My compound is not dissolving in my chosen solvent at room temperature. What are some troubleshooting steps?

A5: If initial attempts at dissolution are unsuccessful, consider the following physical methods to enhance solubility:

  • Gentle Heating: Carefully warm the mixture. Increased kinetic energy can help overcome the intermolecular forces of the solid crystal lattice. Always ensure the temperature is well below the solvent's boiling point and the compound's degradation temperature.

  • Sonication: Use an ultrasonic bath. The high-frequency sound waves create cavitation bubbles, and their collapse can physically break apart the solute particles, increasing the surface area available for solvation.

  • Vortexing/Stirring: Vigorous mechanical agitation increases the interaction between the solvent and solute particles.

  • Co-solvent Systems: If a single solvent is not effective, try a binary mixture. For example:

    • A small amount of a polar solvent like methanol or ethanol added to dichloromethane or ethyl acetate can help solvate the hydroxyl group.

    • A mixture of toluene and ethyl acetate can balance the interactions with the aromatic and polar parts of the molecule.

Solvent Selection Workflow

Solvent_Selection_Workflow cluster_analysis Step 1: Analysis cluster_selection Step 2: Hypothesis cluster_testing Step 3: Experimentation cluster_result Step 4: Conclusion A Analyze Compound Structure - Polar Groups (-OH, Ester) - Nonpolar Groups (Phenyl, -CF3) B Apply 'Like Dissolves Like' Principle Target: Intermediate Polarity Solvents A->B C Select Candidate Solvents (DCM, EtOAc, Acetone, EtOH, etc.) B->C Based on Polarity D Perform Small-Scale Solubility Test (Gravimetric Method) C->D E Troubleshoot with Heat, Sonication, or Co-solvents if needed D->E If Insoluble F Identify Optimal Solvent(s) for the Application D->F E->D Re-test

Caption: A systematic workflow for selecting an ideal solvent.

Q6: How do I perform a small-scale solubility test to screen multiple solvents?

A6: A gravimetric method is a reliable way to quantify solubility. This protocol is adapted from standard methodologies for determining the solubility of organic compounds.[6][13]

Materials:

  • Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate

  • Selected candidate solvents (e.g., from the table in Q4)

  • Analytical balance (±0.1 mg)

  • Multiple small, sealable glass vials (e.g., 2 mL capacity)

  • Volumetric micropipettes

  • Temperature-controlled shaker or vortex mixer

  • Syringe with a chemically resistant filter (e.g., 0.45 µm PTFE)

Protocol:

  • Preparation: Add a pre-weighed excess amount of the compound (e.g., 10-20 mg) to a clean, tared vial. The key is to have undissolved solid remaining at the end.

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 0.5 mL or 1.0 mL) to the vial.

  • Equilibration: Seal the vial tightly and agitate it at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 12-24 hours) to ensure the solution reaches equilibrium saturation. The presence of undissolved solid is crucial.

  • Settling: Allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant (the dissolved portion) using a syringe fitted with a filter. The filter ensures no solid particulates are transferred.

  • Evaporation: Dispense the filtered solution into a new, pre-weighed vial. Carefully evaporate the solvent to dryness under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature.

  • Final Weighing: Once the solvent is completely removed, weigh the vial containing the dried solute residue.

  • Calculation:

    • Mass of dissolved solute = (Final weight of vial + residue) - (Initial weight of empty vial)

    • Solubility = Mass of dissolved solute / Volume of supernatant collected

    • Express the result in units such as mg/mL or g/L.

Q7: Are there any specific safety considerations when handling these solvents?

A7: Absolutely. All chemical handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Consult the SDS: Always consult the Safety Data Sheet (SDS) for each specific solvent before use. The SDS provides detailed information on hazards, handling, storage, and emergency procedures.

  • Flammability: Many organic solvents like acetone, ethanol, and ethyl acetate are highly flammable. Keep them away from ignition sources.

  • Toxicity: Some solvents, particularly chlorinated ones like dichloromethane, have specific health risks associated with inhalation and skin contact.

This guide is intended for informational purposes by trained professionals. All laboratory work should be conducted with a thorough understanding of the associated hazards.

References

  • Key Pharmaceutical Solvents Overview. (n.d.). Scribd. Retrieved March 18, 2026, from [Link]

  • Gennaro, A. R. (2016, June 1). 15 Pharmaceutical Solvents and Solubilizing Agents. Basicmedical Key. Retrieved March 18, 2026, from [Link]

  • Pharmaceutical solvents. (2025, November 18). PCC Group Product Portal. Retrieved March 18, 2026, from [Link]

  • Understanding Pharmaceutical Solvents: Trends and Future Growth. (2024, August 2). Global Pharma Tek. Retrieved March 18, 2026, from [Link]

  • methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 18, 2026, from [Link]

  • Chemicals Used In Pharmaceuticals. (2023, February 8). The Chemistry Blog. Retrieved March 18, 2026, from [Link]

  • General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. (2022, January 19). Journal of the American Chemical Society. Retrieved March 18, 2026, from [Link]

  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved March 18, 2026, from [Link]

  • Ester. (n.d.). Wikipedia. Retrieved March 18, 2026, from [Link]

  • Esterification of Alcohols and Carboxylic Acids. (n.d.). ChemKey. Retrieved March 18, 2026, from [Link]

  • Polarity of Solvents. (n.d.). Scribd. Retrieved March 18, 2026, from [Link]

  • Polarity Index. (n.d.). Burdick & Jackson. Retrieved March 18, 2026, from [Link]

Sources

Optimization

Overcoming steric hindrance in Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate reactions

Technical Support Center: Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for Methyl 2-hydroxy-5-[4-(trifluoromethyl)pheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate. This resource is designed for researchers, chemists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. The unique structure of this α-hydroxy ester, featuring a bulky trifluoromethylphenyl group, presents specific challenges, most notably steric hindrance around its key reactive centers. This guide provides in-depth, field-proven solutions to common experimental hurdles in a direct question-and-answer format.

Troubleshooting Guide: Common Experimental Failures

This section addresses specific, frequently encountered problems during the chemical modification of Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate. Each answer provides not only a solution but also the underlying chemical principles and detailed protocols to ensure your success.

Q1: My saponification (hydrolysis) of the methyl ester to the corresponding carboxylic acid is extremely slow or gives poor yields. How can I resolve this?

Root Cause Analysis: Standard alkaline hydrolysis of esters typically proceeds via a bimolecular nucleophilic acyl substitution (B_AC_2) mechanism.[1] The rate-determining step involves the attack of a hydroxide ion on the carbonyl carbon. In the case of Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate, the α-hydroxy group and the bulky pentyl chain create significant steric congestion around this carbonyl center, hindering the approach of the nucleophile and thus slowing the reaction.[1][2][3] Furthermore, in traditional aqueous solvent systems, the hydroxide anion is heavily solvated by water molecules, which increases the energy barrier for the reaction.[4][5]

To overcome this, we must either increase the kinetic energy of the system or enhance the nucleophilicity of the hydroxide ion.

Solution 1: Non-Aqueous Saponification with "Naked" Hydroxide

This approach utilizes a non-aqueous or low-water medium to generate poorly solvated, or "naked," hydroxide ions. These ions are far more reactive and can more easily attack the sterically shielded carbonyl carbon.[4][5] A proven system is sodium hydroxide in a mixed solvent system of methanol and dichloromethane (CH₂Cl₂).[4][5]

Experimental Protocol: Non-Aqueous Hydrolysis

  • Dissolution: Dissolve Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate (1.0 equiv) in a 9:1 mixture of CH₂Cl₂ / MeOH to a final concentration of 0.1 M.

  • Reagent Preparation: In a separate flask, prepare a 1.0 M solution of NaOH in Methanol.

  • Reaction Initiation: Add the methanolic NaOH solution (1.5 equiv) dropwise to the solution of the ester at room temperature.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within 1-4 hours, a significant improvement over aqueous methods that can take over 24 hours at elevated temperatures.

  • Work-up: Upon completion, carefully add 1 M HCl (aq) to neutralize the excess base and protonate the carboxylate salt. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired carboxylic acid.

Solution 2: Microwave-Assisted Hydrolysis

Microwave irradiation provides a non-thermal energy source that can efficiently overcome the high activation energy barrier imposed by steric hindrance.[6] This method dramatically reduces reaction times from hours to minutes.

Experimental Protocol: Microwave-Assisted Hydrolysis

  • Preparation: In a microwave-safe reaction vial, combine the ester (1.0 equiv), 5-10 mL of a 1:1 mixture of water and dioxane, and LiOH (3.0 equiv).

  • Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120-140°C for 10-20 minutes. Monitor the internal pressure to ensure it remains within the instrument's safe operating limits.[6]

  • Work-up: After cooling the vial to room temperature, acidify the mixture with 1 M HCl.

  • Extraction & Purification: Extract the product with ethyl acetate and purify as described in the previous protocol.

Data Summary: Comparison of Hydrolysis Methods

MethodConditionsTypical TimeTypical YieldKey Advantage
Standard Aqueous 2 M NaOH (aq), Reflux24-48 h< 40%Simple setup
Non-Aqueous 1.5 eq. NaOH, 9:1 CH₂Cl₂/MeOH, RT1-4 h> 90%Mild conditions, high efficiency[4][5]
Microwave-Assisted 3 eq. LiOH, H₂O/Dioxane, 140°C10-20 min> 85%Extremely rapid[6]

Diagram: Overcoming Steric Shielding in Hydrolysis

Caption: Solvated vs. "Naked" hydroxide attack on a hindered ester.

Q2: I am unable to effectively acylate or protect the secondary α-hydroxy group. Common reagents like acetic anhydride with pyridine or DMAP are not working.

Root Cause Analysis: The secondary hydroxyl group at the C2 position is sterically hindered by the adjacent methyl ester group and the overall bulk of the molecule. Catalysts like 4-(Dimethylamino)pyridine (DMAP), while effective for many alcohols, can be too bulky to efficiently catalyze the acylation of highly hindered hydroxyls. The reaction requires a catalyst that is both highly nucleophilic and sterically accessible.

Solution: Use of 1-Methylimidazole (MI) as a Nucleophilic Catalyst

1-Methylimidazole (MI) is an excellent, inexpensive, and less sterically demanding nucleophilic catalyst for the acylation of hindered alcohols.[7] It is more potent than DMAP in these challenging cases and avoids side reactions often seen with strong Lewis acid catalysts.[7]

Experimental Protocol: MI-Catalyzed Acylation of Hindered Alcohol

  • Preparation: To a solution of the α-hydroxy ester (1.0 equiv) in dichloromethane (DCM, 0.2 M), add triethylamine (Et₃N, 1.5 equiv) followed by the acylating agent (e.g., Acetic Anhydride or Benzoyl Chloride, 1.2 equiv).

  • Catalyst Addition: Add 1-Methylimidazole (MI, 0.2 equiv) to the mixture. The auxiliary base (Et₃N) is used to scavenge the acid byproduct and accelerates the reaction.[7]

  • Reaction: Stir the solution at room temperature until completion (typically 2-6 hours, monitor by TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by flash column chromatography on silica gel.

Data Summary: Catalyst Comparison for Hindered Acylation

Catalyst (0.2 eq.)Reagent (1.2 eq.)ConditionsTypical YieldNotes
Pyridine Ac₂ODCM, Reflux, 24h< 10%Ineffective due to low nucleophilicity.
DMAP Ac₂ODCM, RT, 24h~ 30-40%Limited success due to steric clash.
1-Methylimidazole Ac₂ODCM, RT, 2-6h> 95%Highly efficient and mild catalyst for hindered systems.[7]
Sc(OTf)₃ Ac₂OMeCN, RT, 1h> 90%Very powerful but expensive and can cause side reactions with acid-sensitive groups.[7]

Diagram: Catalytic Cycle of 1-Methylimidazole in Acylation

G MI 1-Methylimidazole (MI) (Catalyst) Acyl_MI Acyl-Imidazolium Ion (Highly Reactive Intermediate) MI->Acyl_MI Attacks Acyl_Source R-CO-X (Acylating Agent) Acyl_Source->Acyl_MI Acyl_MI->MI Regenerates Ester_Product Acylated Product (R-CO-OR') Acyl_MI->Ester_Product Acylates Alcohol Hindered R'-OH Alcohol->Ester_Product HX H-X

Caption: MI forms a highly reactive acyl-imidazolium intermediate.

Frequently Asked Questions (FAQs)

FAQ 1: What specific structural features of Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate contribute to its steric hindrance?

The significant steric hindrance arises from a combination of three factors:

  • α-Hydroxy Ester Moiety: The hydroxyl group and the methyl ester are positioned on adjacent carbons (C2 and C1, respectively). They crowd each other and create a congested environment, restricting access to both the carbonyl carbon and the hydroxyl group.

  • Secondary Alcohol Center: The hydroxyl group is on a secondary carbon, which is inherently more sterically hindered than a primary alcohol.[2]

  • Bulky Side Chain: The C5 position bears a large 4-(trifluoromethyl)phenyl group. This entire pentylphenyl chain has significant conformational flexibility but its sheer volume can fold back, further shielding the reactive sites at C1 and C2.

Diagram: Steric Shielding Zones

Caption: Key zones of steric hindrance in the molecule.

FAQ 2: When should I use a protecting group for the α-hydroxy function, and which one should I choose?

You should consider protecting the α-hydroxy group whenever you plan to perform a reaction that is incompatible with a free hydroxyl group.[8][9] This includes:

  • Reactions with strong bases or nucleophiles: Such as Grignard reactions, organolithium additions, or Wittig reactions, where the acidic proton of the -OH group would quench the reagent.

  • Reductions: When using hydrides like LiAlH₄ to reduce another functional group in the molecule, the -OH will react.

  • Oxidations: To prevent the oxidation of the secondary alcohol while modifying another part of the molecule.

Choosing a Protecting Group: For a sterically hindered secondary alcohol, the choice of protecting group is critical. You need a reagent that is reactive enough to overcome the hindrance during protection but can be removed under conditions that won't harm the rest of the molecule (orthogonal protection).[9]

Recommended Protecting Groups for Hindered Alcohols

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsStability & Notes
tert-Butyldimethylsilyl Ether TBDMS or TBSTBDMS-Cl, Imidazole, DMFTBAF in THF; or HF•PyridineGood choice. Bulky, so may require forcing conditions to install, but very stable to a wide range of non-acidic/non-fluoride conditions.[8]
Methoxymethyl Ether MOMMOM-Cl, DIPEA, DCMStrong Acid (e.g., HCl in MeOH)Less bulky than TBDMS, easier to install. Stable to bases, nucleophiles, and hydrides.[9]
Benzyl Ether BnBnBr, NaH, THFH₂, Pd/C (Hydrogenolysis)Very robust. Stable to both acidic and basic conditions. Removable by a non-ionic method.[10][11]

References

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

  • Maldonado-Ortega, U., et al. (2020). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Portal AmeliCA. [Link]

  • ResearchGate (n.d.). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. [Link]

  • ResearchGate (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]

  • Chardin, C. M., et al. (2021). Iridium‐Catalyzed Reductive Deoxygenation of Esters for the Synthesis of Sterically Hindered Ethers. Angewandte Chemie. [Link]

  • YouTube (2021). Hydrolysis of esters - Mechanisms. YouTube. [Link]

  • Koshikari, Y. (2012). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Hokkaido University Collection of Scholarly and Academic Papers. [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. [Link]

  • Zhao, H., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59. [Link]

  • Wikipedia (n.d.). Protecting group. Wikipedia. [Link]

  • Organic Chemistry Portal (n.d.). Protecting Groups. Organic Chemistry Portal. [Link]

  • Lee, S., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal. [Link]

  • YouTube (2013). Steric hindrance. Khan Academy. [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. Chemistry Department, IIT Bombay. [Link]

  • Scribd (n.d.). Understanding Steric Hindrance in Chemistry. Scribd. [Link]

Sources

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

Safety

Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate proper disposal procedures

An In-Depth Guide to the Proper Disposal of Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate for Laboratory Professionals The responsible management of chemical waste is a cornerstone of laboratory safety and env...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Proper Disposal of Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate (CAS No. 1864073-37-9), a compound frequently used in research and drug development. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, preventing chemical incompatibilities, and complying with regulatory standards. This document is designed to empower researchers with the knowledge to manage this specific waste stream confidently and safely.

Hazard Profile and Rationale for Specialized Disposal

A comprehensive understanding of a chemical's hazard profile is fundamental to appreciating the causality behind its disposal protocol. Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate is not a benign substance; it is classified with specific hazards that dictate its handling and disposal requirements.

Key Hazard Classifications:

  • Skin Irritation (H315) : Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319) : Causes serious and potentially damaging eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (STOT SE 3, H336) : May cause respiratory irritation, drowsiness, or dizziness.[1]

The most critical feature for waste management is its chemical structure. The presence of a trifluoromethyl (-CF3) group classifies this compound as a fluorinated , and therefore halogenated, organic compound .[2][3] Halogenated wastes require specific disposal pathways, primarily high-temperature incineration, to ensure the complete destruction of the molecule and prevent the formation of toxic byproducts.[4] Furthermore, compounds containing fluorinated alkyl chains fall under the broad category of Per- and Polyfluoroalkyl Substances (PFAS), which are under intense regulatory scrutiny due to their environmental persistence. The U.S. Environmental Protection Agency (EPA) provides specific guidance on the destruction and disposal of PFAS, reinforcing the need for controlled, high-temperature incineration.[5][6]

Mixing this waste with non-halogenated solvents is a common and costly mistake. Disposal facilities charge significantly more for halogenated waste streams due to the specialized treatment required.[3] Improper segregation can lead to the contamination of large volumes of less hazardous waste, creating unnecessary risk and expense.

Step-by-Step Disposal Protocol

This protocol is a self-validating system designed to ensure safety and compliance from the point of generation to final hand-off to your institution's environmental health and safety office.

PART A: Personal Protective Equipment (PPE) and Engineering Controls

Always handle this chemical and its waste within a certified chemical fume hood to minimize inhalation exposure. The following PPE is mandatory:

  • Gloves : Nitrile rubber gloves are required. Dispose of contaminated gloves as solid hazardous waste.[7]

  • Eye Protection : Safety glasses with side shields or chemical splash goggles are essential. A face shield should be used if there is a significant splash risk.[7]

  • Lab Coat : A standard laboratory coat must be worn to protect from skin contact.

PART B: Waste Segregation and Container Selection

Proper segregation is the most critical step in this process.

  • Designate a Waste Stream : This compound must be disposed of in a container specifically designated for "Halogenated Organic Waste" or "Fluorinated Organic Waste." [2][3]

  • Do Not Mix : Never mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexane), aqueous waste, or strong acids and bases.[3][8]

  • Container Selection : Use a chemically compatible container. High-density polyethylene (HDPE) or glass bottles are appropriate choices.[9] The container must have a screw-top, threaded cap that can be securely sealed to be "vapor tight" and "spill proof."[2]

PART C: Waste Collection and Labeling
  • Labeling : Label the waste container before adding the first drop of waste.[2] The label must, at a minimum, include:

    • The words "Hazardous Waste." [10]

    • The full chemical name: "Waste Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate." Do not use abbreviations or chemical formulas.[2][10]

    • If mixed with other compatible halogenated solvents (e.g., dichloromethane, chloroform), list all components with approximate percentages.[3]

  • Liquid Waste : Carefully pour the liquid waste into the designated, labeled container inside a fume hood.

  • Solid Waste : Any solids contaminated with the compound, such as used gloves, weigh boats, or absorbent paper, must be collected in a separate, clearly labeled solid hazardous waste container.

  • Keep Container Closed : The waste container must remain tightly sealed at all times, except when you are actively adding waste.[2][3][10]

PART D: Decontamination of Labware

Empty containers or non-disposable glassware that have been in contact with this compound are still considered hazardous waste.[9]

  • Triple Rinse : Decontaminate glassware by rinsing it three times with a suitable solvent, such as acetone or ethanol.

  • Collect Rinsate : The first rinse is the most contaminated. All solvent rinsate must be collected and disposed of as "Halogenated Organic Waste," as it is now cross-contaminated.[9][10]

  • Final Wash : After the triple rinse, the glassware can be washed with soap and water.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for handling waste generated from Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate.

G cluster_0 Waste Generation Point (Fume Hood) cluster_1 Waste Characterization & Segregation cluster_2 Container Management & Storage cluster_3 Final Disposition A Waste Generated (Liquid or Contaminated Solid) B Is the waste liquid? A->B C Collect in Labeled 'Halogenated Liquid Waste' Container B->C Yes D Collect in Labeled 'Contaminated Solid Waste' Container B->D No (Solid) E Ensure container is securely capped and stored in Satellite Accumulation Area C->E D->E F Is container full or project complete? E->F G Continue collection F->G No H Contact Institutional EHS for waste pickup F->H Yes G->A I EHS transports for high-temperature incineration H->I

Caption: Waste Disposal Workflow for Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate.

Summary of Disposal Parameters

For quick reference, the key operational details are summarized in the table below.

ParameterGuidelineRationale & Source
Waste Category Halogenated / Fluorinated Organic WasteContains a trifluoromethyl (-CF3) group, requiring specific disposal methods.[2][3][5]
Primary PPE Nitrile gloves, safety goggles/face shield, lab coat.Protects against skin/eye irritation and chemical exposure.[7]
Container Type Labeled, sealable HDPE or glass bottle.Ensures chemical compatibility and prevents leaks or vapor release.[2][9]
Required Labeling "Hazardous Waste" + Full Chemical Name(s)Complies with regulations and ensures safe handling by EHS personnel.[2][10]
Incompatible Materials Non-halogenated solvents, aqueous solutions, strong acids/bases, oxidizers.Prevents dangerous reactions and cross-contamination of waste streams.[3][8]
Spill Cleanup Use inert absorbent (sand, vermiculite); collect as hazardous waste.Safely contains the spill for proper disposal.[11][12]
Final Disposal Method High-Temperature Incineration via licensed facility.Ensures complete destruction of the persistent fluorinated compound.[4][5][9]

Institutional Responsibility and Final Disposal

While this guide provides a comprehensive framework, it is imperative to operate within your own institution's specific waste management plan. Your Environmental Health and Safety (EHS) department is the ultimate authority on disposal procedures at your facility.[9] They will provide the correct containers, labels, and schedule pickups for hazardous waste. Never dispose of this chemical, or its empty containers, in the regular trash or down the drain.[12][13] The final step in the lifecycle of this laboratory chemical is its transfer to a licensed hazardous waste disposal company, which will perform the high-temperature incineration necessary for its safe and complete destruction.[7][9]

References

  • methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate — Chemical Substance Information . NextSDS. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois. [Link]

  • Safety Data Sheet - 2-Methyl-2-(4-(trifluoromethyl)phenyl)propanoic acid . Angene Chemical. [Link]

  • Safety Data Sheet . (Specific company not identified, general reference for disposal regulations). [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . ResearchGate. [Link]

  • Safety data sheet - Relenya . BASF. [Link]

  • Organic Solvent (< 20% water) Halogenated organic solvent (< 20% water) Aqueous substances Base . (Waste Segregation Chart). [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK . Lehigh University, Campus Safety Division. [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS . U.S. Environmental Protection Agency (EPA). [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl . New Mexico Environment Department. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.